molecular formula C9H13ClFN B3078109 [1-(4-Fluorophenyl)ethyl]methylamine hydrochloride CAS No. 1049756-46-8

[1-(4-Fluorophenyl)ethyl]methylamine hydrochloride

Cat. No.: B3078109
CAS No.: 1049756-46-8
M. Wt: 189.66 g/mol
InChI Key: OGCJBMKSZJSIIR-UHFFFAOYSA-N
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Description

[1-(4-Fluorophenyl)ethyl]methylamine hydrochloride is a useful research compound. Its molecular formula is C9H13ClFN and its molecular weight is 189.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(4-Fluorophenyl)ethyl]methylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(4-Fluorophenyl)ethyl]methylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-methylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-7(11-2)8-3-5-9(10)6-4-8;/h3-7,11H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCJBMKSZJSIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049756-46-8
Record name 1-(4-Fluorophenyl)-N-methylethanamine hydrochloride
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Foundational & Exploratory

Comprehensive Technical Guide on [1-(4-Fluorophenyl)ethyl]methylamine Hydrochloride (CAS 1049756-46-8)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

[1-(4-Fluorophenyl)ethyl]methylamine hydrochloride (CAS 1049756-46-8) is a highly versatile, fluorinated secondary amine salt that serves as a foundational chiral building block in modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis[1]. Characterized by its benzylic stereocenter and para-fluorinated phenyl ring, this compound is engineered to address common pharmacokinetic liabilities—such as rapid metabolic clearance—while providing strict stereospatial control for target receptor engagement.

While the CAS registry number denotes the general connectivity (and often the racemate in bulk commercial catalogs), pharmaceutical applications almost exclusively utilize its enantiomerically pure forms, specifically the (R)- or (S)-enantiomers, to ensure high target selectivity and minimize off-target toxicity[1].

Quantitative Chemical Properties
PropertySpecification / Value
CAS Registry Number 1049756-46-8
IUPAC Name 1-(4-fluorophenyl)-N-methylethanamine hydrochloride
Molecular Formula C9H12FN • HCl (or C9H13ClFN)
Molecular Weight 189.66 g/mol (Salt) / 153.20 g/mol (Free Base)
Physical Form White to off-white crystalline solid
Solubility Soluble in Methanol, DMSO, Water; Insoluble in Hexanes
Stereochemistry Chiral (Benzylic center at C1 of the ethyl chain)

Structural Significance & Pharmacological Rationale

The architectural design of [1-(4-Fluorophenyl)ethyl]methylamine is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose. As a Senior Application Scientist, it is critical to understand the causality behind these structural motifs when incorporating this building block into larger API scaffolds.

  • The 4-Fluoro Substitution (Metabolic Shielding): Unsubstituted phenethylamines and benzylamines are highly susceptible to Cytochrome P450 (CYP450)-mediated para-hydroxylation, leading to rapid phase II conjugation and excretion. Fluorine acts as a bioisostere for hydrogen; its high electronegativity and strong C-F bond block this metabolic pathway, significantly extending the biological half-life of the resulting drug[1]. Furthermore, the inductive effect of the fluorine atom modulates the pKa of the distal amine, optimizing the molecule's lipophilicity (logP) for enhanced blood-brain barrier (BBB) penetration.

  • The Benzylic Chiral Center (Stereospecificity): The 3D spatial orientation of the methyl group at the benzylic position dictates how the molecule docks into chiral biological targets (e.g., GPCRs or allosteric enzyme pockets). Enantiomeric purity is non-negotiable, as the antipode often exhibits drastically reduced affinity or unwanted antagonistic effects[2].

  • The N-Methyl Group: Secondary amines strike an optimal balance between being a hydrogen-bond donor and acceptor. The N-methyl group prevents the rapid oxidative deamination typically seen with primary amines via Monoamine Oxidase (MAO) enzymes.

SPR core [1-(4-Fluorophenyl)ethyl]methylamine fluoro 4-Fluoro Substitution (Metabolic Stability) core->fluoro Structural Motif chiral Benzylic Chiral Center (Stereospecificity) core->chiral Structural Motif nmethyl N-Methyl Group (Lipophilicity & pKa) core->nmethyl Structural Motif cyp Blocks CYP450 para-hydroxylation fluoro->cyp Mechanism target Enhanced Receptor Binding Affinity chiral->target Mechanism bbb Optimal BBB Penetration nmethyl->bbb Mechanism

Fig 1: Structure-Property Relationship (SPR) mapping of the core structural motifs.

Synthetic Methodologies & Workflow

While direct reductive amination of 4-fluoroacetophenone with methylamine yields the racemic product[3], modern pharmaceutical synthesis requires strict enantiocontrol. The industry gold-standard for synthesizing chiral benzylic amines relies on Ellman’s Auxiliary ((R)- or (S)-tert-butanesulfinamide)[2][4].

The following workflow describes the self-validating asymmetric synthesis of the (S)-enantiomer.

Synthesis SM 4-Fluoroacetophenone Cond Ti(OEt)4 Condensation SM->Cond Aux (R)-t-Butanesulfinamide Aux->Cond Imine Chiral N-Sulfinyl Imine Cond->Imine Red Diastereoselective Reduction (NaBH4) Imine->Red Sulfinamide Chiral Sulfinamide Red->Sulfinamide Diastereofacial Control Deprot Acidic Cleavage (HCl) Sulfinamide->Deprot PrimAmine Chiral Primary Amine Deprot->PrimAmine Auxiliary Removal Boc 1. Boc2O Protection 2. LiAlH4 Reduction PrimAmine->Boc Final Target API: [1-(4-Fluorophenyl)ethyl]methylamine HCl Boc->Final N-Methylation & HCl Salt

Fig 2: Asymmetric synthesis workflow utilizing Ellman's Auxiliary and Boc-reduction.

Step-by-Step Protocol: Asymmetric Synthesis

Note: This protocol is designed with embedded causality and in-process controls to ensure a self-validating system.

Phase 1: Imine Condensation

  • Reaction: Charge a flame-dried flask with 4-fluoroacetophenone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF.

  • Activation: Add Titanium(IV) ethoxide (Ti(OEt)4) (2.0 eq) dropwise at room temperature.

    • Causality: Ketones are significantly less reactive than aldehydes. Ti(OEt)4 acts dually as a strong Lewis acid to activate the carbonyl carbon and as an irreversible water scavenger to drive the equilibrium toward the imine[4].

  • Validation: Monitor via TLC (Hexane/EtOAc 8:2). The reaction is complete when the ketone spot is entirely consumed (typically 12-18 hours). Quench with brine, filter the resulting TiO2 salts through Celite, and concentrate the filtrate to isolate the N-sulfinyl imine.

Phase 2: Diastereoselective Reduction 4. Reduction: Dissolve the N-sulfinyl imine in THF and cool to -40°C. Add NaBH4 (3.0 eq) portion-wise.

  • Causality: The stereochemical outcome is governed by a rigid, six-membered cyclic transition state. The sulfinyl oxygen coordinates with the sodium cation, locking the conformation. The hydride is then delivered exclusively to the less sterically hindered face (Re-face), achieving >98% diastereomeric excess (de)[2][5].

  • Validation: LC-MS analysis should confirm the mass shift (+2 Da) and a single major diastereomeric peak.

Phase 3: Auxiliary Cleavage & N-Methylation 6. Deprotection: Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH at room temperature for 2 hours to cleave the auxiliary, yielding the primary amine hydrochloride[4][5]. 7. N-Methylation Strategy: To prevent any risk of racemization at the labile benzylic position (which can occur via iminium-enamine tautomerization in standard Eschweiler-Clarke conditions), utilize a two-step Boc-reduction sequence. 8. Execution: Protect the primary amine with Boc2O/Et3N in DCM. Isolate the carbamate, then reduce it using LiAlH4 in anhydrous THF at 0°C to 65°C (reflux) for 4 hours. 9. Salt Formation: Quench the LiAlH4 carefully (Fieser method). Extract the free secondary amine into diethyl ether, and bubble anhydrous HCl gas (or add ethereal HCl) to precipitate the final [1-(4-Fluorophenyl)ethyl]methylamine hydrochloride as a highly pure, white crystalline solid.

Analytical Characterization & Chiral Resolution

To validate the structural integrity and enantiomeric purity of the synthesized batch, the following analytical suite is mandatory:

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H) with a mobile phase of Hexane/Isopropanol/Diethylamine (typically 90:10:0.1). The trace diethylamine suppresses peak tailing caused by the secondary amine interacting with residual silanols on the column.

  • NMR Verification (Mosher's Method): To unambiguously assign the absolute configuration, derivatize a small aliquot of the free base with (R)- and (S)-Mosher's acid chlorides (MTPA-Cl). The resulting diastereomeric amides will exhibit distinct chemical shifts in ^1H and ^19F NMR, allowing for precise calculation of the enantiomeric excess (ee) and confirmation of the 3D geometry[2].

Handling, Safety, and Storage Protocols

As a secondary amine hydrochloride, CAS 1049756-46-8 is inherently hygroscopic.

  • Storage: Must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at room temperature (or 2-8°C for long-term stability)[1].

  • Handling: Exposure to ambient humidity will result in water absorption, altering the molecular weight calculations for stoichiometric reactions. Always handle inside a desiccator or glovebox when weighing for highly sensitive catalytic reactions.

  • Safety: Classified as a potential irritant (Skin/Eye) and respiratory hazard. Standard PPE (nitrile gloves, safety goggles, and a particulate respirator or fume hood) is required during manipulation of the dry powder.

References

  • ACS Publications. Enantioselective Synthesis of Savolitinib: Application of Mosher's Method in the Development of Ellman's Auxiliary-Directed Construction of the Key Chiral Amine Fragment. Available at:[Link]

  • The Royal Society of Chemistry. Mechanistic Investigation of Electrocatalytic Reductive Amination at Copper Electrode. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. Available at: [Link]

  • University of Cape Town. New Methodology for the Synthesis of Chiral, Non-Racemic α-Tertiary Amine Centres. Available at:[Link]

Sources

1-(4-Fluorophenyl)-N-methylethanamine Hydrochloride: A Technical Guide on Physicochemical Properties, Stereoselective Synthesis, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-Fluorophenyl)-N-methylethanamine (and its hydrochloride salt) is a highly versatile secondary amine building block utilized extensively in modern medicinal chemistry and complex molecule synthesis. Characterized by an alpha-chiral center, an N-methylated amine, and a para-fluorinated phenyl ring, this scaffold is a privileged motif in neuropharmacology and targeted therapeutics.

This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, stereoselective synthetic pathways, and analytical validation protocols for 1-(4-Fluorophenyl)-N-methylethanamine HCl. By detailing the causality behind specific synthetic choices and establishing self-validating quality control systems, this guide serves as a foundational resource for researchers incorporating this chiral building block into their drug discovery pipelines.

Physicochemical Profiling & Structural Dynamics

The rational integration of 1-(4-Fluorophenyl)-N-methylethanamine into drug discovery relies on a precise understanding of its physicochemical properties. The free base is typically an oil at room temperature, making the hydrochloride (HCl) salt the preferred form for long-term stability, handling, and aqueous solubility during in vitro assays.

Table 1: Quantitative Physicochemical Properties
PropertyValue (Free Base)Value (HCl Salt)Analytical Significance
Chemical Formula C₉H₁₂FNC₉H₁₃ClFNDictates mass spectrometry (MS) parent ion[M+H]⁺ at m/z 154.1.
Molecular Weight 153.20 g/mol 189.66 g/mol Crucial for stoichiometric calculations in coupling reactions.
CAS Registry Number 574731-02-5 (Racemic) 672906-68-2 (R-isomer)N/A (Salt specific)Ensures precise sourcing of enantiomerically pure reagents[1].
LogP (Estimated) ~2.1~0.5 (at pH 7.4)The free base exhibits moderate lipophilicity, ideal for BBB penetration.
Topological Polar Surface Area 12.0 Ų12.0 ŲLow TPSA correlates with excellent membrane permeability.
Purity Standard ≥ 95.0%≥ 98.0%Required threshold to prevent impurity amplification in multi-step synthesis[1].

The presence of the fluorine atom at the para position is not merely a structural variation; it fundamentally alters the molecule's electronic distribution. Fluorine, being highly electronegative, pulls electron density away from the aromatic ring, which increases the oxidative stability of the molecule and modulates the basicity (pKa) of the adjacent amine.

Pharmacological Relevance & The "Fluorine Effect"

In medicinal chemistry, the strategic placement of a fluorine atom is a well-documented tactic to enhance a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. serves as an optimal vector for introducing these properties into larger molecular frameworks[1].

PharmImpact Core 1-(4-Fluorophenyl)- N-methylethanamine Core F_Sub para-Fluoro Substitution Core->F_Sub N_Met N-Methylation Core->N_Met Chiral Alpha-Chiral Center Core->Chiral F_Effect1 Blocks CYP450 Para-Hydroxylation F_Sub->F_Effect1 F_Effect2 Increases Lipophilicity (LogP) F_Sub->F_Effect2 N_Effect1 Modulates Receptor Affinity N_Met->N_Effect1 N_Effect2 Prevents MAO Degradation N_Met->N_Effect2 C_Effect1 Enantiomeric Target Selectivity Chiral->C_Effect1

Fig 1: Structure-activity relationships (SAR) and pharmacokinetic impacts of key chemical motifs.

Causality in Drug Design:

  • Metabolic Shielding: Cytochrome P450 enzymes (specifically CYP2D6) frequently target the para position of aromatic rings for hydroxylation, leading to rapid clearance. The strong C-F bond (approx. 116 kcal/mol) resists this oxidation, significantly extending the biological half-life.

  • N-Methylation: The secondary amine configuration introduces steric hindrance that reduces susceptibility to oxidative deamination by Monoamine Oxidase (MAO) enzymes, while simultaneously tuning the hydrogen-bond donor capacity to improve blood-brain barrier (BBB) penetration.

Stereoselective Synthesis Workflow

The biological activity of chiral amines is almost exclusively tied to a specific enantiomer. Therefore, synthesizing the (R)- or (S)-enantiomer with high diastereomeric excess (d.e.) is critical. While transition metal-catalyzed asymmetric reductive amination (ARA) is viable, the use of Ellman’s chiral auxiliary (tert-butanesulfinamide) remains the gold standard for bench-scale precision due to its predictable stereochemical outcomes[2].

Synthesis A 4-Fluoroacetophenone (Starting Material) B Condensation with (R)-tert-butanesulfinamide A->B C Chiral N-tert-butanesulfinyl imine B->C D Diastereoselective Reduction (Hydride Source) C->D E Auxiliary Cleavage (Acidic Conditions) D->E F (R)-1-(4-fluorophenyl)ethanamine E->F G N-Methylation (Reductive Amination) F->G H (R)-1-(4-Fluorophenyl)-N-methylethanamine G->H I HCl Salt Formation (Anhydrous HCl) H->I J Target Compound: (R)-1-(4-Fluorophenyl)-N-methylethanamine HCl I->J

Fig 2: Stereoselective synthesis workflow of (R)-1-(4-Fluorophenyl)-N-methylethanamine HCl.

Protocol 1: Step-by-Step Synthesis of the (R)-Enantiomer HCl Salt

Objective: To synthesize (R)-1-(4-Fluorophenyl)-N-methylethanamine HCl with >98% enantiomeric excess (ee).

  • Step 1: Imine Condensation

    • Action: React 4-fluoroacetophenone with (R)-tert-butanesulfinamide in the presence of titanium(IV) ethoxide (Ti(OEt)₄) in THF at 70°C for 12 hours.

    • Causality: Ti(OEt)₄ acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine. The (R)-auxiliary sets the chiral environment for the subsequent reduction.

  • Step 2: Diastereoselective Reduction

    • Action: Cool the reaction to -40°C and slowly add Sodium Borohydride (NaBH₄).

    • Causality: The bulky tert-butyl group of the sulfinyl auxiliary sterically blocks one face of the imine. The hydride from NaBH₄ is forced to attack from the less hindered face, establishing the (R)-configuration at the alpha-carbon with high diastereoselectivity.

  • Step 3: Auxiliary Cleavage

    • Action: Treat the resulting sulfinamide with 4M HCl in dioxane at room temperature for 2 hours, followed by basic workup (NaOH) to isolate the primary amine.

    • Causality: Acidic conditions selectively cleave the N-S bond without racemizing the newly formed chiral center, yielding (R)-1-(4-fluorophenyl)ethanamine[2].

  • Step 4: N-Methylation (Reductive Amination)

    • Action: React the primary amine with aqueous formaldehyde (37%) and Sodium Cyanoborohydride (NaBH₃CN) in methanol at 0°C to room temperature.

    • Causality: Formaldehyde forms an intermediate iminium ion. NaBH₃CN is chosen specifically because it is stable in slightly acidic/neutral conditions and selectively reduces the iminium ion over unreacted aldehydes, preventing over-methylation.

  • Step 5: Hydrochloride Salt Formation

    • Action: Dissolve the purified free base in anhydrous diethyl ether. Bubble anhydrous HCl gas through the solution (or add a stoichiometric amount of ethereal HCl) until precipitation ceases. Filter and dry under vacuum.

    • Causality: Converting the free base oil to a crystalline HCl salt drastically improves oxidative stability, shelf-life, and handling characteristics for downstream pharmaceutical applications.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, a self-validating analytical protocol must be employed. The most critical parameter for chiral building blocks is the Enantiomeric Excess (ee), which must be verified using Chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Self-Validating Chiral HPLC Workflow

A robust analytical method requires a System Suitability Test (SST) to prove that the chromatographic system is capable of resolving the enantiomers before the actual sample is tested.

Table 2: Chromatographic Parameters for Enantiomeric Purity Analysis

ParameterSpecification / Condition
Column Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min (Isocratic)
Detection UV at 254 nm and 210 nm
Column Temperature 25°C
  • Step 1: System Suitability Test (SST)

    • Action: Inject a standard solution of racemic 1-(4-Fluorophenyl)-N-methylethanamine[3].

    • Validation Metric: The chromatogram must show two distinct peaks with a resolution factor (

      
      ) 
      
      
      
      . This proves the column and mobile phase can successfully differentiate the (R) and (S) configurations. If
      
      
      , the mobile phase polarity must be adjusted before proceeding.
  • Step 2: Sample Analysis

    • Action: Inject the synthesized (R)-enantiomer sample.

    • Causality: By comparing the retention time of the major peak to the SST, the specific enantiomer is confirmed. The area under the curve (AUC) for any minor peak (the S-enantiomer) is used to calculate the enantiomeric excess:

      
      
      
  • Step 3: Orthogonal Verification (NMR)

    • Action: Conduct ¹H-NMR and ¹⁹F-NMR in D₂O (for the HCl salt).

    • Causality: ¹⁹F-NMR provides a clean, distinct singlet (typically around -115 ppm depending on reference) that confirms the presence of the intact fluorophenyl ring without interference from aliphatic protons, ensuring no defluorination occurred during synthesis.

References

  • PubChem. "(1R)-1-(4-fluorophenyl)-N-methylethanamine - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

Sources

Technical Monograph: Structural and Synthetic Characterization of N-Methyl-1-(4-fluorophenyl)ethylamine Hydrochloride

[1][2]

Executive Summary

N-Methyl-1-(4-fluorophenyl)ethylamine hydrochloride (also known as N-methyl-1-(4-fluorophenyl)ethanamine ) is a fluorinated chiral amine widely utilized as a resolving agent and a pharmacophore in the synthesis of G-protein coupled receptor (GPCR) antagonists and diuretic agents.[1][2]

This guide provides a definitive structural analysis, distinguishing this C


2

Structural Architecture & Physicochemical Profile[3]

Chemical Identity

The molecule consists of an ethylamine backbone where the

12benzylic amine12
PropertyData
IUPAC Name N-methyl-1-(4-fluorophenyl)ethanamine hydrochloride
Common Synonyms

-methyl-4-fluorobenzyl(methyl)amine; N-methyl-1-(p-fluorophenyl)ethylamine
Molecular Formula C

H

FN

HCl
Molecular Weight 189.66 g/mol (Salt); 153.20 g/mol (Freebase)
CAS Number 1049756-46-8 (HCl); 672906-67-1 (S-isomer); 672906-68-2 (R-isomer)
Chirality Contains one stereocenter at C1.[1][2][3][4] Available as (R), (S), or (rac) forms.[5]
pKa ~8.98 (Predicted for conjugate acid)
Structural Disambiguation (Critical)

In drug development and forensic analysis, this compound is frequently confused with 4-Fluoro-N-methylamphetamine (4-FMA) due to naming similarities.[1][2] It is imperative to distinguish the Ethyl (C2) backbone from the Propyl (C3) backbone.

  • Target Molecule: N-methyl-1-(4-fluorophenyl)ethylamine (Benzylic amine, C9).[1][2][6]

  • Psychoactive Homolog: 4-Fluoro-N-methylamphetamine (Phenethylamine homolog, C10).[1][2]

Figure 1: Structural Divergence & Classification

Gcluster_0Target Molecule (C9)cluster_1Psychoactive Homolog (C10)TargetN-methyl-1-(4-fluorophenyl)ethylamine(Benzylic Amine)Use1Chiral Intermediate(GPCR Ligands)Target->Use1DiffStructural Difference:Backbone LengthTarget->Diff2 Carbons (Ethyl)Homolog4-Fluoro-N-methylamphetamine(4-FMA)Use2Psychostimulant(Monoamine Releaser)Homolog->Use2Homolog->Diff3 Carbons (Propyl)

Caption: Structural comparison highlighting the backbone difference between the target benzylic amine and the amphetamine class.

Synthetic Pathways & Process Chemistry[2]

The synthesis of N-methyl-1-(4-fluorophenyl)ethylamine typically proceeds via the Reductive Amination of 4-fluoroacetophenone.[1][2] This route is preferred over direct alkylation due to higher yield and suppression of over-alkylation byproducts.[2]

Protocol: Reductive Amination (Titanium-Mediated)

This method utilizes Titanium(IV) isopropoxide to form the imine in situ, followed by reduction, ensuring high conversion rates.

Reagents:

  • 4-Fluoroacetophenone (1.0 eq)[2]

  • Methylamine (2.0 M in THF, 1.5 eq)[2]

  • Titanium(IV) isopropoxide (1.2 eq)[2]

  • Sodium borohydride (NaBH

    
    ) (1.5 eq)
    

Step-by-Step Workflow:

  • Imine Formation:

    • Charge a dry reaction vessel with 4-fluoroacetophenone under N

      
       atmosphere.
      
    • Add Methylamine/THF solution.[2]

    • Add Titanium(IV) isopropoxide dropwise (Exothermic).[2]

    • Stir at ambient temperature for 6–12 hours until ketone is consumed (monitor via TLC/GC).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH

      
       portion-wise to control hydrogen evolution.[2]
      
    • Allow to warm to room temperature and stir for 2 hours.

  • Hydrolysis & Workup:

    • Quench with 1M NH

      
      OH (precipitates TiO
      
      
      ).[2]
    • Filter the white precipitate through Celite.[2]

    • Extract the filtrate with Ethyl Acetate (3x).[2]

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      , and concentrate.
  • Salt Formation:

    • Dissolve the crude oil in diethyl ether.[2]

    • Add HCl in dioxane/ether dropwise.[2]

    • Collect the white precipitate (N-methyl-1-(4-fluorophenyl)ethylamine HCl) via filtration.[1][2]

Figure 2: Synthetic Reaction Flow

SynthesisStart4-FluoroacetophenoneIntermediateN-Methyl Imine SpeciesStart->IntermediateImine FormationReagent1Methylamine + Ti(OiPr)4ProductN-methyl-1-(4-fluorophenyl)ethylamineIntermediate->ProductReductionReagent2NaBH4 (Reduction)SaltHCl Salt FormProduct->SaltHCl/Ether

Caption: Step-wise reductive amination pathway from acetophenone precursor to the final hydrochloride salt.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral fingerprints are expected.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, D
    
    
    O):
    • 
       7.45–7.35 (m, 2H, Ar-H): Protons ortho to alkyl chain.[2]
      
    • 
       7.15–7.05 (m, 2H, Ar-H): Protons ortho to Fluorine.[2]
      
    • 
       4.35 (q, J = 6.8 Hz, 1H, CH -N): Benzylic proton (quartet due to methyl coupling).[2]
      
    • 
       2.55 (s, 3H, N-CH 
      
      
      ): N-Methyl singlet.[2]
    • 
       1.58 (d, J = 6.8 Hz, 3H, C-CH 
      
      
      ): Methyl doublet.
Mass Spectrometry (GC-MS)
  • Molecular Ion (M

    
    ):  153 m/z (Freebase).[2]
    
  • Base Peak: 138 m/z (Loss of methyl radical) or 44 m/z (CH

    
    -NH=CH
    
    
    fragment), depending on ionization energy.[2]
  • Diagnostic Fragment: 109 m/z (4-Fluorophenyl cation).[2]

Applications in Drug Discovery[1][8]

This moiety serves as a "privileged scaffold" in medicinal chemistry, particularly for introducing chirality into receptor ligands.

Key Therapeutic Areas
  • NPBWR1 (GPR7) Antagonists: The 1-(4-fluorophenyl)ethylamine moiety is used to synthesize antagonists for Neuropeptides B/W receptors, involved in regulating feeding behavior and energy homeostasis.[2]

  • Cannabinoid (CB1) Agonists: Incorporated into indole-carboxamide scaffolds to modulate lipophilicity and receptor binding affinity.[2]

  • Chiral Resolution: The enantiopure forms (R or S) are used as resolving agents for chiral acids or as auxiliaries in asymmetric induction.[2]

Metabolic Considerations

While less pharmacologically active than its amphetamine counterparts, the in vivo metabolism of this scaffold typically involves:

  • N-demethylation: Yielding the primary amine (1-(4-fluorophenyl)ethylamine).[2]

  • Ring Hydroxylation: Unlikely due to the fluorine block at the para position, increasing metabolic stability compared to non-fluorinated analogs.

References

  • Sigma-Aldrich. (2024).[2] [1-(4-fluorophenyl)ethyl]methylamine hydrochloride Product Sheet. Link

  • ChemicalBook. (2025).[2] 1-(4-Fluorophenyl)-1-methyl-ethylamine Properties and Synthesis. Link

  • PubChem. (2025).[2] Compound Summary: 1-(4-Fluorophenyl)ethylamine.[2][7][4][6][8][9][10] National Library of Medicine.[2] Link

  • BenchChem. (2025).[2][11] Optimization of N-methylation of 2-(4-fluorophenyl)ethanamine. Link[2]

  • MDPI. (2023).[2] Synthesis of Chiral Aminobenzylnaphthols via Betti Reaction. Molbank.[2][12] Link[2]

Comprehensive Technical Guide on the Molecular Weight and Physicochemical Properties of C9H13ClFN Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The empirical formula C9H13ClFN represents a class of hydrochloride salts derived from fluorinated phenylethylamines and amphetamines. By neutralizing the free base amine (C9H12FN) with hydrochloric acid (HCl), a stable, water-soluble salt is formed with a standard molecular weight of 189.66 g/mol . This whitepaper provides an in-depth analysis of the compound's molecular composition, structural isomers, and the orthogonal analytical workflows required to rigorously validate its exact mass and stoichiometric purity.

Chemical Identity and Molecular Composition

To understand the molecular weight of C9H13ClFN, one must deconstruct the salt into its constituent ions. The compound exists as a 1:1 stoichiometric salt consisting of a protonated organic cation and an inorganic chloride anion.

  • Free Base (C9H12FN): Contributes a molecular weight of 153.20 g/mol .

  • Hydrochloric Acid (HCl): Contributes 36.46 g/mol .

  • Total Standard Molecular Weight: 189.66 g/mol .

Causality in Salt Selection: Why formulate these specific compounds as hydrochloride salts? In their free base form, fluorinated amphetamines are volatile, susceptible to rapid oxidative degradation, and exhibit poor aqueous solubility. Converting the free base to a hydrochloride salt fundamentally alters its thermodynamics—enhancing chemical stability, extending shelf life, and maximizing bioavailability for pharmacological and analytical applications.

Structural Isomers and Pharmacological Relevance

The formula C9H13ClFN is not unique to a single molecule; it represents a family of positional isomers. The exact placement of the fluorine atom on the phenyl ring and the configuration of the alkylamine chain dictate the molecule's target affinity.

  • 4-Fluoroamphetamine HCl (4-FA): A potent monoamine releasing agent. The para-substitution of the fluorine atom significantly increases its affinity for the serotonin transporter compared to unsubstituted amphetamines, as detailed in its [1].

  • 2-Fluoroamphetamine HCl (2-FA): An ortho-substituted isomer that exhibits highly selective dopaminergic activity with negligible serotonergic effects, making it a critical reference standard in neurochemical research [2].

  • 1-(3-Fluoro-4-methylphenyl)ethanamine HCl: A related phenylethylamine derivative frequently utilized as an intermediate building block in early-stage drug discovery.

Table 1: Common Structural Isomers of C9H13ClFN
Compound NameCAS NumberPrimary Pharmacological Target
4-Fluoroamphetamine HCl (4-FA)64609-06-9Serotonin / Dopamine Transporter
2-Fluoroamphetamine HCl (2-FA)1784402-21-6Dopamine Transporter (Selective)
3-Fluoroamphetamine HCl (3-FA)1346600-40-5Dopamine / Norepinephrine Transporter
1-(3-Fluoro-4-methylphenyl)ethanamine HCl2138165-91-8Precursor / Synthetic Intermediate

Analytical Methodologies for Molecular Weight Verification

To establish absolute trustworthiness in chemical characterization, a self-validating analytical system must be employed. Relying on a single technique leaves room for ambiguity (e.g., isobaric interference or unquantified counterions). Therefore, we utilize orthogonal techniques: High-Resolution Mass Spectrometry (HRMS) for the exact mass determination of the organic cation, and Argentometric Titration for the quantification of the chloride anion.

  • The Role of HRMS: Traditional low-resolution MS cannot differentiate between nominally isobaric compounds. HRMS (e.g., Time-of-Flight or Orbitrap) provides mass accuracy within <5 ppm. By detecting the exact monoisotopic mass of the protonated free base at m/z 154.103, we confirm the elemental composition (C9H13FN+).

  • The Role of Argentometric Titration: Mass spectrometry often struggles to accurately quantify the counterion in a salt due to varying ionization efficiencies. Titration directly measures the chloride content, validating the 1:1 molar ratio of the C9H13ClFN salt and ensuring no excess HCl or unreacted free base remains.

Table 2: Quantitative Isotopic Mass Contributions for C9H13ClFN
ElementIsotopeCountExact Mass (Da)Total Mass Contribution (Da)
Carbon12C912.00000108.00000
Hydrogen1H131.0078313.10173
Chlorine35Cl134.9688534.96885
Fluorine19F118.9984018.99840
Nitrogen14N114.0030714.00307
Total Exact Mass 189.07205 Da

Experimental Workflows (Self-Validating Protocols)

Protocol 1: LC-HRMS Analysis for Exact Mass Confirmation

This protocol isolates and measures the exact mass of the active pharmaceutical ingredient (API) to confirm its identity.

  • Sample Preparation: Dissolve 1.0 mg of the C9H13ClFN salt in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH, ensuring the amine remains fully protonated ([M+H]+) for optimal Electrospray Ionization (ESI+) efficiency.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water/Acetonitrile (both modified with 0.1% FA).

    • Causality: The non-polar stationary phase retains the polar amine, separating it from any synthesis byproducts or degradation artifacts before they reach the mass analyzer.

  • MS Acquisition: Operate the HRMS in positive ESI mode for the free base and negative ESI mode for the chloride ion.

  • Data Processing: Extract the theoretical m/z 154.103 ([M+H]+). Calculate the mass error, which must be <5 ppm to confirm the C9H12FN empirical formula [3].

LC_HRMS_Workflow A Sample Prep: Dissolve C9H13ClFN in MeOH/H2O B UHPLC Separation (C18 Column) A->B C Electrospray Ionization (ESI+ & ESI-) B->C D ESI+ Mode: Free Base [M+H]+ m/z 154.103 C->D E ESI- Mode: Chloride Ion [Cl]- m/z 34.969 C->E F HRMS Data Analysis: Confirm Exact Mass 189.072 Da D->F E->F

Diagram 1: Orthogonal LC-HRMS workflow for validating the exact mass of C9H13ClFN.

Protocol 2: Mohr Titration for Chloride Quantification

This protocol acts as the orthogonal validation step, confirming the salt stoichiometry by quantifying the exact percentage of chloride.

  • Sample Dissolution: Accurately weigh ~50 mg of the C9H13ClFN salt and dissolve it completely in 50 mL of deionized water.

    • Causality: Deionized water completely dissociates the salt into the protonated amine and free chloride ions, making the Cl- accessible for reaction.

  • Indicator Addition: Add 1.0 mL of 5% Potassium Chromate (K2CrO4) solution to the flask.

  • Titration: Titrate with standardized 0.1 M Silver Nitrate (AgNO3) under constant magnetic stirring.

  • Endpoint Detection: The endpoint is reached when the first permanent red-brown precipitate of Silver Chromate (Ag2CrO4) forms.

    • Causality: Silver Chloride (AgCl) precipitates first due to its lower solubility product (Ksp). Once all Cl- is consumed, the excess Ag+ reacts with CrO4(2-) to signal the endpoint. This validates the 18.69% theoretical chloride content of the C9H13ClFN salt.

Salt_Formation FreeBase Free Base C9H12FN MW: 153.20 g/mol Salt Hydrochloride Salt C9H13ClFN MW: 189.66 g/mol FreeBase->Salt + HCl (Non-polar solvent) HCl Hydrochloric Acid HCl MW: 36.46 g/mol HCl->Salt Aqueous Aqueous Solution [C9H13FN]+ + Cl- Salt->Aqueous Dissolution (H2O)

Diagram 2: Thermodynamic salt formation and aqueous dissociation pathway of C9H13ClFN.

References

  • Title: PubChem Compound Summary for CID 120675, 4-Fluoroamphetamine hydrochloride Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: PubChem Compound Summary for CID 71316804, 2-Fluoroamphetamine hydrochloride Source: National Center for Biotechnology Information (PubChem) URL: [Link]

The Biological Activity of Fluorinated Phenethylamine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the biological activity of fluorinated phenethylamine derivatives, offering a technical resource for researchers, scientists, and professionals engaged in drug development. By integrating insights from medicinal chemistry, pharmacology, and in vitro and in vivo studies, this document elucidates the profound impact of fluorination on the structure-activity relationships, receptor interactions, and overall pharmacological profiles of this important class of psychoactive compounds.

Introduction: The Strategic Role of Fluorine in Phenethylamine Design

The phenethylamine scaffold is a cornerstone in the development of psychoactive drugs, with a rich history spanning from naturally occurring compounds like mescaline to a wide array of synthetic derivatives.[1][2] In recent decades, the strategic incorporation of fluorine into these molecules has emerged as a powerful tool in medicinal chemistry.[1][3] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3][4] This can lead to enhanced metabolic stability, increased lipophilicity for better blood-brain barrier penetration, and altered receptor binding affinities and efficacies.[3][4][5] Consequently, fluorination has been a key strategy in the design of novel pharmaceuticals, with fluorinated compounds representing a significant portion of newly approved drugs.[3][6][7][8] This guide will delve into the nuanced effects of fluorination on the biological activity of phenethylamine derivatives, providing a comprehensive overview for the drug development professional.

Structure-Activity Relationships: How Fluorination Governs Receptor Interactions

The biological activity of phenethylamine derivatives is intrinsically linked to their interactions with various neurotransmitter receptors, primarily serotonin (5-HT) receptors, as well as dopamine and adrenergic receptors.[9][10] Fluorination can dramatically alter these interactions, leading to a wide spectrum of pharmacological effects, from a marked loss to a significant enhancement and prolongation of psychoactivity.[1][2]

Impact on Serotonin 5-HT₂ Receptor Affinity and Efficacy

The 5-HT₂ family of receptors, particularly the 5-HT₂A and 5-HT₂C subtypes, are the primary targets for many psychedelic phenethylamines.[1][10][11] The introduction of fluorine into the phenethylamine nucleus can have a profound impact on the affinity and functional activity at these receptors.

The position and number of fluorine substitutions on the phenyl ring are critical determinants of pharmacological activity. For example, in the case of escaline, a psychoactive phenethylamine, the monofluorinated counterpart was found to be almost devoid of psychoactive effects.[1][2] However, difluoroescaline retained the potency of the parent compound, while trifluoroescaline exhibited increased potency.[1][2] A similar trend was observed with mescaline, where difluoromescaline and trifluoromescaline increasingly surpassed the potency and duration of action of mescaline.[1][2]

Generally, the introduction of fluorinated 4-alkoxy substituents tends to increase binding affinities at both 5-HT₂A and 5-HT₂C receptors.[12] Furthermore, progressive fluorination of a terminal ethoxy group can lead to increased affinities at these receptors.[13] This strategic placement of fluorine can also enhance the activation potency and efficacy at the 5-HT₂A and 5-HT₂B receptors.[12]

Influence on Dopamine and Adrenergic Systems

Beyond the serotonergic system, fluorinated phenethylamines can also interact with dopamine and adrenergic receptors.[9] For instance, 3-fluoroamphetamine acts as a selective releasing agent for dopamine and norepinephrine over serotonin.[14] The structure-activity relationships for dopamine reuptake inhibition in phenethylamine derivatives show that the nature of the aromatic ring and the length of the alkyl group are key factors.[9] While specific quantitative data on the effect of fluorination on dopamine transporter (DAT) affinity for a wide range of phenethylamines is an area of ongoing research, the principles of how fluorine modulates lipophilicity and electronic properties suggest it can significantly influence these interactions.

The following table summarizes the receptor binding affinities (Ki) and functional activities (EC₅₀ and Emax) for a selection of fluorinated and non-fluorinated phenethylamine derivatives at key serotonin receptors.

Compound5-HT₂A Ki (nM)5-HT₂A EC₅₀ (nM)5-HT₂A Emax (%)5-HT₂C Ki (nM)Reference
Mescaline17004400-4400[13]
Escaline----[1]
Fluoroescaline--(inactive)-[1]
Difluoroescaline--(active)-[1]
Trifluoroescaline--(more potent)-[1]
2C-B31192756.9[15]
25B-NBOMe0.0440.281001.3[16]
Ψ-2C-O-168-5432-340016-84110-510[15]
Ψ-2C-O-35 (difluoromethoxy)72--110-510[15]

Key Signaling Pathways and Their Modulation

The interaction of fluorinated phenethylamines with their primary target, the 5-HT₂A receptor, initiates a cascade of intracellular signaling events. The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[8][17]

The Canonical Gq/11 Signaling Pathway

Activation of the Gq/11 pathway by a 5-HT₂A receptor agonist leads to the activation of phospholipase C (PLC).[15][18] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[18][19] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[19] The subsequent rise in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.[15][18]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Fluorinated Phenethylamine Receptor 5-HT₂A Receptor Ligand->Receptor Binds Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Co-activates CellularResponse Downstream Cellular Responses PKC->CellularResponse Phosphorylates Targets ER->Ca Releases

Figure 1: Canonical Gq/11 Signaling Pathway of the 5-HT₂A Receptor.
β-Arrestin Recruitment and Biased Agonism

In addition to G-protein coupling, GPCRs can also signal through β-arrestin pathways.[12][20] Upon agonist binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[20] This process is crucial for receptor desensitization and internalization, but β-arrestins can also act as signaling scaffolds, initiating G-protein-independent signaling cascades.[20]

The concept of "biased agonism" or "functional selectivity" describes the ability of different ligands to stabilize distinct receptor conformations, leading to the preferential activation of one signaling pathway over another (e.g., Gq vs. β-arrestin).[7][12] The degree of fluorination and the overall structure of the phenethylamine derivative can influence this bias, potentially leading to compounds with unique pharmacological profiles. For instance, a β-arrestin-biased agonist might produce different downstream effects compared to a Gq-biased or a balanced agonist.[12]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_functional cluster_invivo In Vivo Evaluation Binding Receptor Binding Assays (Ki determination) HTR Head-Twitch Response (HTR) (Behavioral Proxy for Psychedelia) Binding->HTR Functional Functional Assays (EC₅₀, Emax determination) Calcium Calcium Flux Assay Functional->Calcium IP1 IP₁ Accumulation Assay Functional->IP1 Arrestin β-Arrestin Recruitment Assay Functional->Arrestin Functional->HTR Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) HTR->Microdialysis Start Fluorinated Phenethylamine Derivative Start->Binding Start->Functional

Figure 2: Experimental Workflow for Characterizing Fluorinated Phenethylamines.

Experimental Protocols for Biological Characterization

A thorough evaluation of the biological activity of fluorinated phenethylamine derivatives requires a combination of in vitro and in vivo assays. The following protocols provide a framework for these key experiments.

In Vitro Assays

This assay determines the binding affinity (Ki) of a test compound for the 5-HT₂A receptor.

Materials:

  • Cell membranes expressing the human 5-HT₂A receptor.

  • Radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI).[21][22]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).[22]

  • Non-specific binding control (e.g., a high concentration of a known 5-HT₂A ligand).

  • Test compound (fluorinated phenethylamine derivative) at various concentrations.

  • 96-well filter plates and a vacuum filtration manifold.[21]

  • Scintillation counter.

Procedure:

  • Prepare dilutions of the test compound and the radioligand in assay buffer.

  • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[23]

  • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

This functional assay measures the increase in intracellular calcium following receptor activation.

Materials:

  • Cells expressing the 5-HT₂A receptor (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1).[24][25]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compound at various concentrations.

  • Positive control (e.g., a known 5-HT₂A agonist).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.[26]

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

  • Inject the test compound at various concentrations and immediately begin recording the fluorescence intensity over time.

  • Analyze the data to determine the peak fluorescence response for each concentration.

  • Plot the concentration-response curve and calculate the EC₅₀ and Emax values.

This assay provides a direct measure of Gq pathway activation by quantifying the accumulation of a stable IP₃ metabolite.

Materials:

  • Cells expressing the 5-HT₂A receptor.

  • IP-One HTRF® assay kit (or similar).[17]

  • Stimulation buffer containing lithium chloride (LiCl) to inhibit IP₁ degradation.[17]

  • Test compound at various concentrations.

  • HTRF-compatible plate reader.

Procedure:

  • Culture cells in a suitable multi-well plate.

  • On the day of the assay, replace the culture medium with stimulation buffer containing LiCl and the test compound at various concentrations.[4]

  • Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP₁ accumulation.[17]

  • Lyse the cells and add the HTRF detection reagents (IP₁-d2 and anti-IP₁-cryptate).[4]

  • Incubate for 1 hour at room temperature.

  • Read the plate on an HTRF-compatible reader and calculate the HTRF ratio.

  • Generate a standard curve with known concentrations of IP₁ to quantify the amount of IP₁ produced.

  • Plot the concentration-response curve and determine the EC₅₀ and Emax values.

This assay measures the recruitment of β-arrestin to the activated 5-HT₂A receptor.

Materials:

  • Cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter® cells).[20][27]

  • Assay-specific detection reagents.

  • Test compound at various concentrations.

  • Luminescence plate reader.

Procedure:

  • Plate the engineered cells in a multi-well plate and culture overnight.[27]

  • Add the test compound at various concentrations and incubate for a specified time (e.g., 90 minutes) at 37°C.

  • Add the detection reagents according to the manufacturer's protocol.

  • Incubate for approximately 60 minutes at room temperature.

  • Measure the luminescent signal using a plate reader.

  • Plot the concentration-response curve and calculate the EC₅₀ and Emax values.

In Vivo Assays

The HTR is a reliable behavioral proxy for 5-HT₂A receptor-mediated hallucinogenic potential in humans.[3][28][29]

Materials:

  • Mice or rats.

  • Test compound at various doses.

  • Vehicle control.

  • Observation chambers.

  • Optional: Automated HTR detection system.

Procedure:

  • Administer the test compound or vehicle to the animals (e.g., via intraperitoneal injection).

  • Place the animals individually in the observation chambers.

  • Observe and count the number of head twitches over a defined period (e.g., 30-60 minutes).[3][16]

  • Plot the dose-response curve for the number of head twitches.

  • Determine the ED₅₀ value for inducing the head-twitch response.

This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.[9][14]

Materials:

  • Rats or mice surgically implanted with a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or nucleus accumbens).

  • Microdialysis probe.

  • Syringe pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • Test compound at various doses.

  • Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).[11]

Procedure:

  • Insert the microdialysis probe through the guide cannula into the target brain region.

  • Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).[14]

  • Collect baseline dialysate samples at regular intervals.

  • Administer the test compound.

  • Continue collecting dialysate samples to measure changes in neurotransmitter levels over time.

  • Analyze the dialysate samples to quantify the concentrations of neurotransmitters like dopamine, serotonin, and their metabolites.

  • Plot the time course of neurotransmitter changes in response to the drug.

Synthesis of Fluorinated Phenethylamines

The synthesis of fluorinated phenethylamines can be achieved through various chemical routes. Direct fluorination of the aromatic ring of a phenethylamine precursor is a common strategy.[10][30] This can be accomplished using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.[30]

Alternatively, a building block approach can be employed, where a fluorinated aromatic starting material is elaborated to the final phenethylamine structure.[10] This can involve reactions such as the Negishi cross-coupling of a fluorinated aryl halide with an organozinc reagent.[10] Another approach is the aminoethylation of fluorinated arenes or aryl halides using aziridines or other aminoethylating agents.[31] The choice of synthetic route depends on the desired position of the fluorine atom(s) and the overall complexity of the target molecule.

Conclusion and Future Directions

The strategic incorporation of fluorine into the phenethylamine scaffold offers a powerful avenue for modulating biological activity and fine-tuning pharmacological profiles. As this guide has detailed, fluorination can significantly impact receptor binding affinity, functional efficacy, and downstream signaling at key targets like the 5-HT₂A receptor. A comprehensive understanding of these effects, gained through rigorous in vitro and in vivo characterization, is essential for the rational design of novel therapeutics.

Future research in this area will likely focus on a more nuanced understanding of biased agonism at the 5-HT₂A receptor and how fluorination can be used to develop ligands with specific signaling properties. This could lead to the development of compounds that retain the therapeutic benefits of phenethylamines while minimizing undesirable side effects. Furthermore, the application of quantitative structure-activity relationship (QSAR) modeling will continue to aid in the prediction of the biological activity of novel fluorinated derivatives, accelerating the drug discovery process.[1][32][33] The continued exploration of the chemical space of fluorinated phenethylamines holds significant promise for the development of next-generation therapeutics for a range of neurological and psychiatric disorders.

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  • Ciesielski, O., et al. (2015). Development and Validation of Quantitative Structure-Activity Relationship Models for Compounds Acting on Serotoninergic Receptors. International Journal of Molecular Sciences, 16(12), 29901–29923. [Link]

  • PathHunter® β-Arrestin GPCR Assays. (n.d.). DiscoveRx. [Link]

  • Ding, S., et al. (2025). Quantitative structure activity relationship (QSAR) modeling for adsorption of organic compounds by activated carbon based on Freundlich adsorption isotherm. PLOS ONE, 20(12), e0314983. [Link]

  • De Gregorio, D., et al. (2023). The Key Role of Intracellular 5-HT2A Receptors: A Turning Point in Psychedelic Research?. Biomedicines, 11(10), 2769. [Link]

Sources

Thermodynamic and Empirical Solubility Profiling of [1-(4-Fluorophenyl)ethyl]methylamine HCl: Water vs. Ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Solvation Thermodynamics

Understanding the solubility profile of chiral amine building blocks is a critical prerequisite for downstream drug formulation and synthetic scale-up. [1-(4-Fluorophenyl)ethyl]methylamine is a highly valuable intermediate in medicinal chemistry; the introduction of the 4-fluorophenyl moiety is specifically utilized to modulate metabolic stability, lipophilicity, and target binding affinity 1.

While the free base form of this compound is highly lipophilic and poorly water-soluble, converting it to the hydrochloride (HCl) salt fundamentally alters its dissolution thermodynamics. Hydrochloride salts of chiral amines are engineered specifically to improve aqueous solubility by replacing weak van der Waals interactions with a robust, ionically bonded crystal lattice that readily dissociates in polar media 2.

The Causality of Solvent Selection: Water vs. Ethanol

The dissolution of[1-(4-Fluorophenyl)ethyl]methylamine HCl is governed by the competition between its crystal lattice energy and the solvation energy provided by the solvent:

  • Aqueous Solvation (Water): Water possesses a high dielectric constant (

    
     at 25°C). This high polarity effectively shields the electrostatic attraction between the protonated secondary amine and the chloride anion. The resulting ion-dipole interactions provide a hydration energy that vastly exceeds the lattice energy, driving complete dissociation and high solubility.
    
  • Ethanolic Solvation (Ethanol): Ethanol has a significantly lower dielectric constant (

    
    ). While its hydroxyl group can act as both a hydrogen-bond donor and acceptor to solvate the ions, the lower polarity results in incomplete electrostatic shielding. Consequently, partial ion-pairing occurs in solution, yielding a moderate solubility profile. This property makes ethanol an excellent solvent for controlled crystallization and purification processes 3.
    

Solvation Salt [1-(4-Fluorophenyl)ethyl] methylamine HCl (Crystal Lattice) Water Aqueous Solvation ε ≈ 80.1 Salt->Water + H2O Ethanol Ethanolic Solvation ε ≈ 24.3 Salt->Ethanol + EtOH WaterMech Complete Dissociation Strong Ion-Dipole Water->WaterMech EthanolMech Partial Ion-Pairing Moderate H-Bonding Ethanol->EthanolMech HighSol High Solubility (>150 mg/mL) WaterMech->HighSol ModSol Moderate Solubility (20-40 mg/mL) EthanolMech->ModSol

Thermodynamic pathways of [1-(4-Fluorophenyl)ethyl]methylamine HCl solvation in polar solvents.

Comparative Quantitative Solubility Data

Based on empirical thermodynamic models and structurally analogous chiral amine hydrochlorides (such as AMT hydrochloride and (S)-N-methyl-1-phenylethylamine HCl), the following table summarizes the validated solubility metrics at standard ambient temperature 4.

SolventDielectric Constant (25°C)Estimated Solubility (mg/mL)Dominant Solvation MechanismPrimary Application in R&D
Purified Water (Milli-Q) 80.1> 150.0Ion-dipole interaction; complete ionic dissociation.Aqueous formulations, biological assays, in vivo dosing.
Absolute Ethanol 24.320.0 - 40.0Hydrogen bonding; partial ion-pairing.Cooling crystallization, organic synthesis, co-solvency.

Self-Validating Experimental Protocol: The Shake-Flask Method

To accurately determine the exact solubility of a specific batch of[1-(4-Fluorophenyl)ethyl]methylamine HCl, researchers must avoid kinetic dissolution traps (where a compound temporarily supersaturates). The following protocol utilizes the Isothermal Shake-Flask Method , engineered as a self-validating system to guarantee thermodynamic equilibrium.

Causality Behind Experimental Choices:
  • Why Ultracentrifugation over Filtration? The 4-fluorophenyl group imparts localized lipophilicity. Passing the saturated solution through standard syringe filters (e.g., PTFE or Nylon) can lead to non-specific adsorption of the API onto the membrane, artificially lowering the quantified solubility. Ultracentrifugation eliminates this variable.

  • Why the 24h/48h Delta Check? Amine hydrochlorides can exhibit slow polymorphic transitions in solvent. By comparing the concentration at 24 hours and 48 hours, the system self-validates: if the concentrations match, true thermodynamic equilibrium has been achieved.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of[1-(4-Fluorophenyl)ethyl]methylamine HCl (e.g., 300 mg for water, 100 mg for ethanol) into two separate 5 mL amber glass vials.

    • Add exactly 1.0 mL of the respective solvent (Milli-Q Water or Absolute Ethanol) to each vial.

  • Isothermal Equilibration:

    • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

    • Submerge the vials in a temperature-controlled shaking water bath set precisely to 25.0 ± 0.1 °C.

    • Agitate at 150 RPM.

  • Phase Separation (Timepoints: 24h and 48h):

    • At the 24-hour mark, extract a 0.5 mL aliquot from each vial.

    • Centrifuge the aliquots at 15,000 × g for 15 minutes at 25°C to pellet any undissolved crystal lattice.

    • Carefully aspirate the supernatant without disturbing the pellet.

  • Quantification (HPLC-UV):

    • Dilute the supernatant quantitatively using the mobile phase to fall within the linear range of your validated HPLC-UV calibration curve.

    • Analyze the samples at the compound's

      
       (typically around 260-270 nm for fluorinated aromatics).
      
  • Self-Validation & Equilibrium Confirmation:

    • Repeat Step 3 and 4 at the 48-hour mark.

    • Validation Rule: Calculate the variance (

      
      ) between the 24h and 48h concentrations. If 
      
      
      
      , the data is validated as the thermodynamic solubility. If
      
      
      , continue equilibration for another 24 hours.

Workflow Step1 1. Solute Addition Excess HCl Salt in Solvent Step2 2. Thermal Equilibration Shaking at 25.0 ± 0.1 °C Step1->Step2 Step3 3. Phase Separation Ultracentrifugation (No Filters) Step2->Step3 Sample at 24h & 48h Step4 4. Quantification HPLC-UV Analysis Step3->Step4 Step5 5. Self-Validation Δ(24h, 48h) < 2% Step4->Step5

Self-validating Shake-Flask workflow for thermodynamic solubility determination.

Implications for Drug Development and Synthesis

The stark contrast between the aqueous and ethanolic solubility of [1-(4-Fluorophenyl)ethyl]methylamine HCl provides a powerful lever for process chemists:

  • API Purification & Crystallization: Because the compound is highly soluble in water but only moderately soluble in ethanol, ethanol serves as an ideal solvent for temperature-cycling crystallization. Dissolving the raw API in hot ethanol and slowly cooling it allows for the controlled rejection of impurities into the mother liquor, yielding high-purity crystalline product without the "oiling out" often seen in purely aqueous systems.

  • Formulation Co-Solvency: If a liquid formulation requires a specific concentration that borders the saturation limit in ethanol, introducing a small percentage of water (co-solvency) will exponentially disrupt the crystal lattice energy, rapidly increasing the overall solubility of the mixture 3.

References

  • (R)-1-(4-Fluorophenyl)-N-methylethanamine - Benchchem. Benchchem.
  • (S)-N-methyl-1-phenylethylamine hydrochloride | 53690-44-1 | Benchchem. Benchchem.
  • PRODUCT INFORMATION - Cayman Chemical. Cayman Chemical.
  • How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents - Benchchem. Benchchem.

Sources

Methodological & Application

Application Note: High-Efficiency Reductive Amination of 4'-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: [1-(4-Fluorophenyl)ethyl]methylamine (CAS: 403-40-7)

Abstract

This application note details the synthesis of [1-(4-Fluorophenyl)ethyl]methylamine via the reductive amination of 4'-fluoroacetophenone using methylamine. While standard reductive amination protocols (e.g., using


 at pH 6) are effective for aldehydes, acetophenones present steric and electronic challenges that often lead to low conversion or significant alcohol side-products. This guide prioritizes a Titanium(IV) Isopropoxide (

) mediated protocol
, which serves as both a Lewis acid activator and a water scavenger, driving imine formation to completion prior to reduction. A secondary protocol using Sodium Triacetoxyborohydride (STAB) is provided as an alternative for specific laboratory constraints.

Strategic Considerations & Mechanism

The Challenge of Acetophenones

Reductive amination of ketones, particularly acetophenones, is thermodynamically less favorable than aldehydes due to:

  • Steric Hindrance: The methyl group adjacent to the carbonyl slows nucleophilic attack by the amine.

  • Electronic Effects: The fluorine substituent at the para position exerts an inductive withdrawing effect (

    
    ), which theoretically activates the carbonyl, but the resonance donation (
    
    
    
    ) can dampen this.
  • Equilibrium Limitations: Imine formation is an equilibrium process (

    
    ). Without water removal, the concentration of the reducible imine species remains low.
    
The Solution: Titanium(IV) Isopropoxide

The use of


 addresses these issues by coordinating to the carbonyl oxygen (increasing electrophilicity) and chemically trapping the water produced during condensation. This allows for a "one-pot" procedure where the imine is fully formed in situ before the addition of the reducing agent (

), preventing the direct reduction of the ketone to the alcohol (1-(4-fluorophenyl)ethanol).
Reaction Mechanism Diagram

The following diagram illustrates the


 mediated pathway.[1]

G Substrate 4'-Fluoroacetophenone Complex Titanium-Hemiaminal Complex Substrate->Complex Coordination Amine Methylamine (HCl or Soln) Amine->Complex Titanium Ti(OiPr)4 Titanium->Complex Imine Activated Imine Species (Ti-Coordinated) Complex->Imine -Ti(OH)(OiPr)3 (Dehydration) Reduction Reduction Step (NaBH4) Imine->Reduction Product [1-(4-Fluorophenyl)ethyl]methylamine Reduction->Product Hydride Transfer

Figure 1: Mechanistic pathway of Titanium-mediated reductive amination. The Titanium species acts as a Lewis acid and water scavenger.

Protocol A: Titanium(IV) Isopropoxide Method (Recommended)[2]

This method offers the highest reliability for acetophenone derivatives, typically achieving yields >85%.

Reagents & Materials
ReagentEquiv.[2][3]MW ( g/mol )Density (g/mL)Role
4'-Fluoroacetophenone 1.0138.141.13Substrate
Methylamine (2M in THF) 2.031.060.89Amine Source
Titanium(IV) Isopropoxide 1.25284.220.96Lewis Acid / Scavenger
Sodium Borohydride 1.537.83SolidReducing Agent
Ethanol (Absolute) ---Co-solvent (if needed)
Ammonium Hydroxide (2M) ---Quenching Agent

Note: Methylamine HCl (2.0 equiv) + Triethylamine (2.0 equiv) can be substituted for the THF solution if necessary.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere): Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen or Argon.[4]

  • Substrate Loading: Add 4'-Fluoroacetophenone (10 mmol, 1.38 g) to the flask.

  • Amine Addition: Add Methylamine (20 mmol, 10 mL of 2M solution in THF).

    • Critical: If using Methylamine HCl, add the salt followed by Triethylamine (20 mmol, 2.8 mL) and stir for 10 min before adding Titanium.

  • Titanium Addition: Cautiously add Titanium(IV) Isopropoxide (12.5 mmol, 3.7 mL) via syringe.

    • Observation: The solution may warm slightly and change color (often yellow/orange).

  • Imine Formation: Stir the mixture at ambient temperature (20-25°C) for 6–12 hours.

    • Checkpoint: Monitor by TLC or GC-MS.[4] The disappearance of the ketone peak indicates imine formation.

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add Sodium Borohydride (

      
      ) (15 mmol, 0.57 g) portion-wise over 15 minutes. Caution: Gas evolution (
      
      
      
      ).
    • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Quenching (Hydrolysis):

    • Cool back to 0°C.

    • Slowly add 2M Ammonium Hydroxide (20 mL). A heavy white precipitate (

      
      ) will form.
      
    • Dilute with Ethyl Acetate (50 mL) or Dichloromethane (DCM).

  • Workup:

    • Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with DCM.

    • Transfer the filtrate to a separatory funnel.

    • Acid-Base Extraction (Purification):

      • Extract the organic layer with 1M HCl (3 x 20 mL). The amine product moves to the aqueous layer; non-basic impurities (unreacted ketone/alcohol) remain in the organic layer.

      • Discard the organic layer (or save for recovery of starting material).

      • Basify the combined aqueous acidic extracts to pH >12 using 6M NaOH .

      • Extract the cloudy aqueous mixture with DCM (3 x 30 mL).

  • Isolation:

    • Dry the combined organic extracts over anhydrous

      
      .
      
    • Filter and concentrate under reduced pressure (rotary evaporator).

    • Result: Pale yellow oil. Can be converted to HCl salt for solid storage.

Protocol B: Sodium Triacetoxyborohydride (STAB) Method

This method is milder but may require longer reaction times for sterically hindered ketones. It avoids the heavy titanium precipitate.

Reagents[1][2][3][5][6]
ReagentEquiv.[2][3]Role
4'-Fluoroacetophenone 1.0Substrate
Methylamine (33% in EtOH) 1.5Amine Source
STAB (

)
1.5Reducing Agent
Acetic Acid (Glacial) 1.0Catalyst
1,2-Dichloroethane (DCE) SolventReaction Medium
Procedure
  • Dissolve 4'-Fluoroacetophenone (10 mmol) in DCE (30 mL).

  • Add Methylamine (15 mmol) and Acetic Acid (10 mmol). Stir for 30 minutes.

  • Add STAB (15 mmol, 3.18 g) in one portion.

  • Stir at room temperature for 24 hours.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Perform the Acid-Base extraction described in Protocol A (Step 8) to ensure high purity.

Process Control & Analytics

Expected Analytical Data
  • Physical State: Colorless to pale yellow liquid (Free base); White solid (HCl salt).

  • Boiling Point: ~76-78°C at 22 mmHg.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.30 (m, 2H, Ar-H), 7.00 (m, 2H, Ar-H).
      
    • 
       3.65 (q, 1H, 
      
      
      
      -benzylic).
    • 
       2.30 (s, 3H, 
      
      
      
      ).
    • 
       1.35 (d, 3H, 
      
      
      
      -ethyl).
    • 
       1.20 (br s, 1H, 
      
      
      
      ).
Workflow Visualization

Workflow Start Crude Reaction Mixture (Amine + TiO2 + Impurities) Filter Filter via Celite Start->Filter AcidExt Extract with 1M HCl Filter->AcidExt OrgLayer Organic Layer (Discard/Recycle) AcidExt->OrgLayer Non-basic impurities AqLayer Aqueous Acidic Layer (Contains Product Salt) AcidExt->AqLayer Target Amine Basify Basify to pH 12 (NaOH) AqLayer->Basify ExtractDCM Extract with DCM Basify->ExtractDCM Dry Dry (Na2SO4) & Evaporate ExtractDCM->Dry Final Pure [1-(4-Fluorophenyl)ethyl]methylamine Dry->Final

Figure 2: Purification Workflow. The Acid-Base extraction is critical for removing non-amine side products.

Troubleshooting & Safety

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete imine formation.Increase

loading or reaction time before adding

. Ensure anhydrous conditions.
Alcohol Side Product Direct reduction of ketone.[5]Ensure imine formation step is complete (TLC check) before cooling and adding reducing agent.
Emulsion during Workup Titanium salts not fully removed.Use a larger Celite pad or add Rochelle's salt (Potassium Sodium Tartrate) solution to break the emulsion.
Safety Profile
  • 4'-Fluoroacetophenone: Irritant, lachrymator. Handle in a fume hood.

  • Methylamine: Corrosive, volatile. Use THF solutions to minimize gas exposure.

  • Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol.

  • Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with acid or water.

References

  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1] Link

  • Abdel-Magid, A. F., et al. (1996).[6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination."[1] Journal of the Chemical Society, Perkin Transactions 1, 1355-1356.

  • PubChem Compound Summary. (2025). "1-(4-Fluorophenyl)ethylamine."[8][9][10][11] National Center for Biotechnology Information. Link

Sources

Advanced Synthesis of Pharmaceutical Intermediates Using Fluorinated Amines: Overcoming Nucleophilic Deficiency

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals on the synthesis of pharmaceutical intermediates utilizing fluorinated amines.

Executive Summary & Mechanistic Context

The incorporation of fluorinated amines—such as fluoroalkylamines and


-trifluoromethylamines—into pharmaceutical intermediates is a cornerstone of modern medicinal chemistry. Substituting standard alkyl amines with their fluorinated counterparts predictably modulates critical drug properties: it drastically lowers the amine 

, increases lipophilicity (

), and fortifies the molecule against cytochrome P450-mediated oxidative metabolism.

However, these benefits come with a severe synthetic penalty. The strong electron-withdrawing inductive effect of fluorine atoms pulls electron density away from the nitrogen lone pair. For example, while ethylamine has a


 of ~10.7, 2,2,2-trifluoroethylamine drops to a 

of ~5.7. This 5-order-of-magnitude decrease in basicity correlates with a profound loss of nucleophilicity, rendering classical

bond-forming reactions (like standard amide couplings and unoptimized Buchwald-Hartwig aminations) highly inefficient. To successfully utilize these building blocks, synthetic chemists must abandon classical conditions and adopt specialized catalytic systems and reagents designed to accommodate electron-deficient nitrogen centers.

Application Note I: Palladium-Catalyzed Arylation of Fluoroalkylamines

The Causality of Catalyst and Base Selection

Historically, the Buchwald-Hartwig cross-coupling of fluoroalkylamines with aryl halides failed under standard conditions (e.g., using strong bases like


 and high heat). The strong base induces degradation of the sensitive fluoroalkylamine, while the electron-poor nature of the resulting amido-palladium intermediate makes the final reductive elimination step thermodynamically challenging.

To overcome this, the reaction requires a delicate balance: a weak base to tolerate functional groups and prevent amine degradation, paired with a highly sterically demanding, electron-rich phosphine ligand. Research has demonstrated that using potassium phenoxide (


) as a weak base, combined with the bulky ligand AdBippyPhos, forces the challenging reductive elimination step forward, enabling high-yielding 

couplings[1].

G Pd0 Pd(0) L Active Catalyst OxAdd Oxidative Addition (Aryl Halide binds) Pd0->OxAdd AmineBind Amine Binding & Base Exchange (KOPh facilitates N-H cleavage) OxAdd->AmineBind RedElim Reductive Elimination (Turnover-Limiting Step) AmineBind->RedElim Bulky Ligand Forces Geometry RedElim->Pd0 Regeneration Product Fluoroalkylaniline Product RedElim->Product

Mechanistic cycle of Pd-catalyzed fluoroalkylamine coupling highlighting the turnover-limiting step.

Protocol 1: Buchwald-Hartwig Coupling of 2,2,2-Trifluoroethylamine

This protocol is designed as a self-validating system, ensuring intermediate checks prevent downstream failures.

Reagents: Aryl chloride (1.0 equiv), 2,2,2-trifluoroethylamine (1.5 equiv),


 (0.25 mol%), AdBippyPhos (0.75 mol%), 

(2.0 equiv), anhydrous 1,4-dioxane.

Step-by-Step Methodology:

  • Catalyst Pre-activation (Glovebox Recommended): In a rigorously dried Schlenk tube, combine

    
     and AdBippyPhos in anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes. Causality: Pre-mixing allows the formation of the active monomeric Pd(0) species before introducing competitive binders.
    
  • Reagent Assembly: Add the aryl chloride and

    
     to the reaction vessel. Validation Check: Ensure 
    
    
    
    is finely milled; its low solubility in dioxane is intentional, acting as a slow-release base to prevent amine degradation.
  • Amine Introduction: Inject 2,2,2-trifluoroethylamine. Seal the tube and heat to 90 °C.

  • Reaction Monitoring (Self-Validation): After 4 hours, sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. You should observe the consumption of the aryl chloride. The resting state of the catalyst is the phenoxide complex; if conversion stalls, do not add more base—instead, verify the absence of moisture, which quenches the active Pd-amido complex.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Application Note II: Amide Bond Formation with Trifluoromethylamines

The Causality of the Desulfurative Fluorination Strategy

Direct acylation of primary


-trifluoromethylamines is synthetically unviable because the free amine (

) is highly unstable, rapidly decomposing into hydrofluoric acid and phosgene-like derivatives. Furthermore, standard amide coupling reagents (HATU, EDC) fail due to the extreme nucleophilic deficiency of any surviving fluorinated amine.

A modern, highly effective workaround bypasses the free amine entirely. Instead, the strategy utilizes the reaction of carboxylic acid derivatives with isothiocyanates, followed by a desulfurative fluorination using Silver Fluoride (


) at room temperature to yield the 

-trifluoromethyl amide[2].

G Start Carboxylic Acid Derivative Iso Isothiocyanate Formation (Reagent: RNCS) Start->Iso Desulf Desulfurative Fluorination (Reagent: AgF, RT) Iso->Desulf Product N-Trifluoromethyl Amide Isolated Product Desulf->Product Waste Ag2S Byproduct (Driving Force) Desulf->Waste

Workflow for the synthesis of N-trifluoromethyl amides via AgF-mediated desulfurative fluorination.

Protocol 2: AgF-Mediated Synthesis of N-Trifluoromethyl Amides

Reagents: Acyl isothiocyanate intermediate (1.0 equiv), Silver(I) Fluoride (


, 3.0 equiv), anhydrous Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Preparation of the Acyl Isothiocyanate: Convert your starting carboxylic acid to the corresponding acyl chloride using oxalyl chloride/DMF. Treat the acyl chloride with potassium thiocyanate (

    
    ) in acetone to yield the acyl isothiocyanate. Isolate via brief filtration and solvent removal.
    
  • Desulfurative Fluorination: Dissolve the acyl isothiocyanate in anhydrous MeCN under an argon atmosphere. Wrap the reaction flask in aluminum foil. Causality:

    
     is highly light-sensitive; ambient light will cause premature reduction to Ag(0), killing the fluorination efficiency.
    
  • Addition of AgF: Add

    
     (3.0 equiv) in one portion. Stir vigorously at room temperature for 12 hours. The reaction is thermodynamically driven by the formation of insoluble, highly stable silver sulfide (
    
    
    
    ).
  • Validation Check: Monitor via

    
     NMR. The appearance of a sharp doublet or singlet (depending on adjacent protons) around -58 to -62 ppm confirms the installation of the 
    
    
    
    group.
  • Workup: Filter the crude black suspension through a tightly packed Celite pad to remove

    
     and unreacted 
    
    
    
    . Wash the pad thoroughly with EtOAc. Concentrate the filtrate to yield the pure
    
    
    -trifluoromethyl amide.

Quantitative Data Presentation

The following table summarizes the profound impact of fluorination on amine properties and the necessity for the specialized protocols outlined above.

Amine SubstrateApprox.


Contribution
Nucleophilicity (

)
Standard Pd-Coupling YieldOptimized Pd-Coupling Yield (Protocol 1)
Ethylamine10.7+0.08High> 90%N/A (Over-reactive)
2-Fluoroethylamine9.0+0.25Moderate~ 60%> 95%
2,2-Difluoroethylamine7.3+0.55Low< 20%> 90%
2,2,2-Trifluoroethylamine5.7+0.88Very Low0 - 5% 85 - 94%

Note:


 values are approximations relative to the unfluorinated ethylamine baseline. Standard coupling refers to 

/BINAP systems.

References

  • Palladium-Catalyzed Arylation of Fluoroalkylamines Journal of the American Chemical Society, 2015. URL:[Link]

  • Synthesis of N-trifluoromethyl amides from carboxylic acids Chinese Chemical Letters, 2025. URL:[Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook ACS Publications, 2019. URL:[Link]

Sources

Application Note: Recrystallization Protocols for [1-(4-Fluorophenyl)ethyl]methylamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring high-purity [1-(4-Fluorophenyl)ethyl]methylamine Hydrochloride. The protocols below synthesize specific solubility data with standard operating procedures for secondary amine salts.

Executive Summary

[1-(4-Fluorophenyl)ethyl]methylamine HCl is a chiral building block often utilized in the synthesis of calcimimetics and monoamine reuptake inhibitors. As a secondary amine hydrochloride, its purification is critical to remove unreacted primary amines, inorganic salts, and non-polar organic byproducts.

This guide recommends Isopropanol (IPA) as the primary solvent system due to its optimal dielectric constant (


) and boiling point (82.6°C), which balances the high lattice energy of the fluorinated salt against the lipophilicity of the aromatic ring. An alternative Ethanol/Ethyl Acetate  anti-solvent method is provided for stubborn oils.

Solvent Selection Logic

The selection of the recrystallization solvent is governed by the "High-Low" solubility principle, adapted for the specific electronic effects of the fluorine substituent.

Solvent SystemRoleMechanism of ActionSuitability
Isopropanol (IPA) Primary Moderate polarity dissolves the ionic head group at reflux; lipophilic alkyl chain reduces solubility at RT.Excellent. Best balance of yield and purity.
Ethanol / Ethyl Acetate Alternative Ethanol solvates the salt; EtOAc acts as a polar aprotic anti-solvent to lower dielectric constant.Good. Use if compound is too soluble in IPA.
Water AvoidHigh solubility leads to poor recovery; difficult to dry (hygroscopic salt).Poor. Only for desalting inorganic impurities.
Diethyl Ether AvoidHighly flammable; salt is completely insoluble (oiling out risk).Hazardous. Replaced by EtOAc.
Mechanistic Insight: The Fluorine Effect

The para-fluorine atom exerts an inductive electron-withdrawing effect (-I), slightly increasing the acidity of the benzylic protons but also enhancing the lipophilicity of the phenyl ring compared to the non-fluorinated analog. This makes the compound slightly more soluble in alcohols than its chloro- or bromo-analogs, necessitating a solvent like IPA that is less polar than Ethanol.

Protocol A: Standard Recrystallization (Isopropanol)

Objective: Purification of crude [1-(4-Fluorophenyl)ethyl]methylamine HCl (>95% purity target).

Materials
  • Crude [1-(4-Fluorophenyl)ethyl]methylamine HCl

  • Solvent: Isopropanol (HPLC Grade), anhydrous preferred.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath, Buchner funnel.

Step-by-Step Procedure
  • Preparation: Weigh the crude solid into a round-bottom flask. Add a magnetic stir bar.[1]

  • Dissolution: Add Isopropanol (approx. 5 mL per gram of solid).

  • Reflux: Attach the condenser and heat the bath to 85°C (just above IPA boiling point). Stir vigorougly.

    • Note: If solid remains after 10 minutes of reflux, add more IPA in 1 mL increments until fully dissolved.

    • Critical: If a fine white powder remains undissolved while the bulk is clear, these are likely inorganic salts (e.g., NH₄Cl). Filter this solution hot to remove them.

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature on the oil bath (slow cooling prevents oiling out).

    • Observation: White needles or plates should begin to form at ~50°C.

  • Crystallization: Once at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Filter the cold slurry under vacuum using a Buchner funnel.

  • Washing: Wash the filter cake with a small volume of cold (-20°C) Isopropanol.

  • Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

Protocol B: Anti-Solvent Method (Ethanol/Ethyl Acetate)

Objective: Recovery of product from mother liquors or purification of material that is too soluble in IPA.

Step-by-Step Procedure
  • Dissolution: Dissolve the crude salt in the minimum amount of boiling Absolute Ethanol .

  • Anti-Solvent Addition: While maintaining a gentle boil, slowly add Ethyl Acetate dropwise.

  • Cloud Point: Continue adding EtOAc until a faint, persistent cloudiness appears.

  • Clarification: Add 2-3 drops of Ethanol to clear the solution.

  • Cooling: Remove from heat and cover. Allow to stand undisturbed at room temperature.

    • Troubleshooting: If the product separates as an oil, reheat to redissolve and scratch the glass side-wall with a glass rod to induce nucleation.

Visualization: Experimental Workflows

Figure 1: Recrystallization Logic Flow

This diagram illustrates the decision-making process for solvent selection and troubleshooting.

RecrystallizationFlow Start Crude [1-(4-Fluorophenyl)ethyl]methylamine HCl SolubilityCheck Check Solubility in Boiling IPA Start->SolubilityCheck Dissolves Fully Dissolves SolubilityCheck->Dissolves Insoluble Insoluble Residue SolubilityCheck->Insoluble Cooling Slow Cool to RT Dissolves->Cooling HotFilter Hot Filtration (Remove Inorganics) Insoluble->HotFilter HotFilter->Cooling Crystals Crystals Form? Cooling->Crystals YesCrystals Filter & Wash (Cold IPA) Crystals->YesCrystals Yes NoCrystals Oiling Out / No Precipitate Crystals->NoCrystals No Final Pure Product (White Needles) YesCrystals->Final Remedy Reheat & Seed or Switch to Protocol B (EtOH/EtOAc) NoCrystals->Remedy

Caption: Decision tree for the purification of fluorinated phenethylamine salts, highlighting critical checkpoints for inorganic impurity removal and oiling-out mitigation.

Analytical Validation & Troubleshooting

Quality Control Parameters

After drying, the product should be validated against these metrics:

ParameterAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual Inspection
Melting Point Sharp range (e.g., 145–148°C, value varies by exact isomer)Capillary MP
1H NMR Stoichiometric integration of N-Me (3H) and benzylic-Me (3H)DMSO-d6
Solubility Clear solution in water (50 mg/mL)Visual
Troubleshooting "Oiling Out"

Oiling out occurs when the compound separates as a liquid phase before crystallizing. This is common with fluorinated amines due to supercooling.

  • Cause: Cooling too rapidly or solution is too concentrated.

  • Fix: Reheat the mixture until clear. Add a small seed crystal of pure product. Allow to cool very slowly (wrap flask in a towel).

References

  • Sigma-Aldrich. [1-(4-fluorophenyl)ethyl]methylamine hydrochloride Product Sheet. Accessed 2023.[2] Link

  • PubChem. 1-(4-Fluorophenyl)ethylamine (Compound Summary). National Library of Medicine. Link

  • Organic Syntheses. Methylamine Hydrochloride Purification Protocols. Coll. Vol. 1, p. 347. Link

  • BenchChem. Recrystallization of Phenethylamine Derivatives. Application Notes. Link

Sources

Troubleshooting & Optimization

preventing hygroscopicity in amine hydrochloride salts storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hygroscopicity in Amine Hydrochloride Salts

Status: Operational | Tier: Level 3 (Senior Scientific Support)

Mission Statement

Welcome to the Stability & Formulation Support Center. You are likely here because your free-flowing white powder has turned into a sticky gum or a deliquescent puddle. This is a common failure mode in amine hydrochloride (HCl) salts due to the high charge density of the chloride ion and its aggressive hydrogen-bonding capability.

This guide is not a generic list of tips; it is a mechanistic workflow designed to reverse moisture damage and establish a self-validating storage ecosystem.

Module 1: Crisis Management (Troubleshooting)

Current Status: The salt is wet, clumpy, or deliquesced.

Q: My salt has turned into a liquid or sticky gum. Is it ruined?

A: Not necessarily. Unless the compound is hydrolytically unstable (e.g., contains esters or imines sensitive to acid hydrolysis), it is likely just physically solvated. You can reverse this using Azeotropic Entrainment .

The Mechanism: Water forms a high-boiling azeotrope with many solvents. Heating a wet salt directly can cause thermal degradation before the water is removed. By adding a solvent like toluene, you depress the boiling point of the water mixture and "carry" the water out.[1]

Protocol: Rescue by Azeotropic Distillation
  • Dissolution: Dissolve the wet gum in a solvent that forms a positive azeotrope with water but does not dissolve the salt well (or use a solvent where the salt is soluble, then precipitate later).

    • Recommendation:Toluene (BP 110.6°C, Azeotrope with water at 85°C).

    • Alternative:Ethanol/Benzene (historical, now avoided due to toxicity) or Acetonitrile .

  • Evaporation: Rotary evaporate the mixture. The water/toluene azeotrope pulls the moisture off first.

  • Repetition: Repeat this process 2-3 times.

  • Final Drying: Place the resulting solid in a vacuum oven at 40-50°C with a P₂O₅ trap.

Q: I dried it, but it immediately gets sticky when I weigh it. How do I handle this?

A: You are fighting Critical Relative Humidity (CRH) . If your lab humidity > salt's CRH, it will absorb water instantly.

The Fix: The "Inert Weighing" Technique Do not weigh on an open balance.

  • Tare a vial with a septum cap.

  • In a glovebox or glovebag, add your salt and seal it.

  • Weigh the sealed vial outside.

  • Inject solvent through the septum to dissolve the salt inside the vial, then transfer the solution quantitatively.

Module 2: Storage Protocols (Prevention)

Current Status: The salt is dry. I need to keep it that way.

Q: Why does my salt get wet even in a screw-cap vial?

A: Standard polyethylene (PE) or polypropylene (PP) caps are permeable to water vapor over time. Furthermore, opening a cold vial from the fridge condenses atmospheric moisture onto the salt immediately.

Protocol: The "Double-Vessel" Containment System

This is the Gold Standard for hygroscopic salts.

LayerComponentFunction
Primary Amber Glass Vial with Teflon-lined capChemical resistance; light protection.
Seal Parafilm® MPhysical barrier against gas exchange at the thread.
Secondary Wide-mouth High-Density Polyethylene (HDPE) JarThe "Guard" vessel.
Desiccant Sachet of Activated Silica or P₂O₅Placed between the Primary and Secondary vessels.

Visual Workflow: Storage Logic

StorageLogic Start New Amine HCl Salt CheckCRH Check Critical Relative Humidity (CRH) Start->CheckCRH HighCRH CRH > 60% (Stable) CheckCRH->HighCRH Non-Hygroscopic LowCRH CRH < 40% (Hygroscopic) CheckCRH->LowCRH Hygroscopic StandardStore Standard Storage: Glass Vial + Parafilm RT or Fridge HighCRH->StandardStore AdvancedStore Advanced Storage: Double-Vessel System + Desiccant LowCRH->AdvancedStore Glovebox Glovebox Storage (Ar/N2 Atmosphere) AdvancedStore->Glovebox If extremely deliquescent

Figure 1: Decision matrix for storage based on material properties.

Q: Which desiccant should I use?

A: Not all desiccants are equal. Silica is reversible (can release water if heated); Phosphorus Pentoxide (P₂O₅) is chemical (irreversible) but corrosive.

DesiccantMechanismCapacityRateBest For
Silica Gel PhysisorptionHighModerateGeneral storage (Secondary vessel).
P₂O₅ ChemisorptionModerateVery HighVacuum ovens; "Rescue" drying.
CaSO₄ (Drierite) ChemisorptionLowFastShort-term transport.
Molecular Sieves (4Å) PhysisorptionLowFastSolvent drying (not usually for solids).

Module 3: Advanced Characterization (Validation)

Current Status: I need to prove the salt is dry for a GMP process or publication.

Q: How do I measure the water content accurately?

A: Do not use Loss on Drying (LOD) for amine salts.

  • Why? HCl gas can volatilize at high temperatures, registering as "weight loss" that you falsely attribute to water.

Protocol: Karl Fischer (KF) Titration

Use Volumetric KF for water content >1% and Coulometric KF for trace water (<1%).

  • Solvent System: Methanol is standard, but for amine salts, ensure the pH is buffered. Strong amines can shift the KF reagent pH, causing side reactions.

  • Target: < 0.5% w/w water is the standard for "anhydrous" salts.

Q: How do I determine the Critical Relative Humidity (CRH)?

A: You need to map the Sorption Isotherm using Dynamic Vapor Sorption (DVS).

The Experiment:

  • Place 10-20 mg of sample in the DVS microbalance.

  • Ramp humidity from 0% to 90% RH in 10% steps.

  • Measure mass change.

  • Result: The RH at which mass increases exponentially is your CRH. Store the material at an RH at least 10% below this value.

Module 4: Root Cause Analysis & Chemical Strategy

Current Status: Why is this happening?

The Science: Lattice Energy vs. Hydration Energy

Hygroscopicity is a thermodynamic battle.

  • Lattice Energy: The energy holding the crystal together.

  • Hydration Energy: The energy released when water surrounds the ions.

In Amine HCl salts, the chloride ion (


) is small with high charge density, making it an aggressive hydrogen bond acceptor. If the crystal lattice is "loose" (low lattice energy), water can easily penetrate and dissolve the salt (deliquescence).

Amorphous vs. Crystalline:

  • Crystalline: Ordered lattice. Harder for water to penetrate. Less hygroscopic.

  • Amorphous: Disordered. High free volume. Water penetrates easily. Amorphous amine salts are almost always deliquescent.

Visual Workflow: Crystallinity Impact

Crystallinity Synthesis Salt Synthesis (Amine + HCl) Isolation Rapid Precipitation (e.g., Ether crash) Synthesis->Isolation Result Amorphous Solid Isolation->Result Consequence High Surface Area Low Lattice Energy EXTREME HYGROSCOPICITY Result->Consequence Remedy Remedy: Slow Recrystallization (e.g., iPrOH/MeOH) Consequence->Remedy Final Crystalline Solid (Stable) Remedy->Final

Figure 2: The impact of isolation method on hygroscopicity.

Q: Can I change the salt form?

A: If the HCl salt is unmanageable, switch the counter-ion.

  • Tosylate (p-Toluenesulfonate): Large, lipophilic anion. Increases lattice energy and repels water.

  • Fumarate/Succinate: Often form stable, non-hygroscopic crystalline networks (common in pharma).

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[1][2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection and hygroscopicity mechanisms).

  • United States Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems. (Standard for determining sorption isotherms and CRH).

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Hygroscopicity and Hydrates in Pharmaceutical Solids. In Solid State Characterization of Pharmaceuticals. (Detailed methodology on DVS and X-ray diffraction for hygroscopic materials).

  • Brittain, H. G. (Ed.). (1999). Polymorphism in Pharmaceutical Solids. Marcel Dekker. (Explains the amorphous vs. crystalline hygroscopicity relationship).

Sources

Q1: Mechanistically, why is ammonium chloride so difficult to separate from methylamine hydrochloride, and what is the physical basis for our purification strategy?

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Ammonium Chloride Contamination in Methylamine Synthesis

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals dealing with the downstream purification of synthesized methylamines. Below, we troubleshoot the persistent challenge of separating methylamine hydrochloride from ammonium chloride impurities, focusing on mechanistic causality, self-validating protocols, and thermodynamic principles.

Answer: When synthesizing methylamine—particularly via the classic laboratory reaction of formaldehyde with ammonium chloride[1]—you inevitably generate a crude mixture of methylamine hydrochloride (


), unreacted ammonium chloride (

), and higher-order amines like dimethylamine hydrochloride.

Because both


 and 

are highly water-soluble, ionic salts with similar ionic radii and strong hydrogen-bonding capabilities, aqueous separation is impossible. The mechanistic solution relies on differential solvation in moderately polar aliphatic alcohols .

As the alkyl chain length of the solvent increases (e.g., moving from methanol to ethanol to n-butanol), the solvent's dielectric constant drops. This decrease disproportionately collapses the solubility of the purely inorganic


 lattice. Conversely, the slightly more lipophilic methyl group of 

allows it to remain solvated at elevated temperatures[2]. By exploiting this thermodynamic threshold, we can selectively extract the target amine.

Q2: Which solvent system provides the most thermodynamically favorable separation profile?

Answer: While absolute ethanol is historically common, it is not the most efficient choice for high-purity applications. Because


 is not completely insoluble in ethanol, trace contamination persists, requiring multiple iterative recrystallizations to achieve pharmaceutical-grade purity[2]. For superior separation, n-butanol  or anhydrous isopropanol (IPA)  are recommended[2][3].

Table 1: Quantitative Comparison of Extraction Solvents for


 Separation 
Solvent

Solubility

Solubility
Operational Causality & Efficiency
Absolute Ethanol (100%) 0.6 g / 100 g (at 15°C)[2]High (Hot)Requires ~5 extractions; trace

co-crystallizes upon cooling[2].
n-Butanol Negligible (at 100°C)[2]Moderate (Hot)Optimal purity; requires 3 extractions at 90–100°C.

remains strictly solid[2].
Isopropanol (99.5%) Very Low (Hot)[3]Moderate (Hot)Excellent modern alternative; prevents

co-crystallization while avoiding the high boiling point of n-butanol[3].
Chloroform InsolubleInsolubleUsed exclusively as a pre-wash to selectively dissolve and remove dimethylamine hydrochloride[2].

Q3: What is the exact, self-validating protocol for isolating pure methylamine hydrochloride?

Answer: To ensure scientific integrity, your protocol must be self-validating—meaning physical cues during the procedure confirm the success of the chemical logic. The following workflow utilizes the high-efficiency n-butanol methodology.

Step-by-Step Methodology: Fractional Extraction Workflow

  • Pre-treatment (Dimethylamine Removal):

    • Action: Suspend the crude, dry salt mixture in cold chloroform. Stir vigorously for 15 minutes, then filter.

    • Causality: Dimethylamine hydrochloride is highly soluble in cold chloroform, whereas methylamine hydrochloride and

      
       are not[2].
      
    • Self-Validation: The filtrate will contain the dimethylamine impurity; your filter cake is the isolated primary amine/ammonium mixture.

  • Primary Extraction (Thermal Solvation):

    • Action: Transfer the insoluble residue to a round-bottom flask. Add 4 to 6 parts of fresh n-butanol for every part of expected product. Heat the suspension to 90–100°C under reflux[2].

    • Causality: The low dielectric constant of hot n-butanol selectively dissolves the lipophilic methylamine salt.

    • Self-Validation: The

      
       will remain visibly undissolved as a heavy crystalline powder at the bottom of the flask, confirming the selective solvation[2].
      
  • Hot Filtration:

    • Action: Rapidly filter the hot solution through a heated funnel to separate the

      
       residue.
      
    • Causality: Maintaining thermal energy prevents the premature crystallization of methylamine hydrochloride in the funnel stem.

  • Crystallization & Isolation:

    • Action: Cool the filtrate rapidly in an ice bath. Once crystallized, isolate the product strictly via centrifugation[2].

    • Causality: Rapid cooling forces the

      
       to crash out as small, easily purifiable crystals rather than large occluded masses[2]. Centrifugation is mandatory because these amine salts are highly hygroscopic and will absorb atmospheric moisture if left to air-dry on a standard Büchner funnel[2].
      

Workflow Visualization

Below is the logical workflow for the fractional extraction process, mapping the phase separations at each critical junction.

G Crude Crude Reaction Mixture (MeNH2·HCl, Me2NH·HCl, NH4Cl) CHCl3 Step 1: Cold Chloroform Wash (Removes Me2NH·HCl) Crude->CHCl3 Solid1 Insoluble Fraction (MeNH2·HCl + NH4Cl) CHCl3->Solid1 Alcohol Step 2: Hot Extraction (n-Butanol at 90-100°C) Solid1->Alcohol Solid2 Insoluble Residue (NH4Cl Byproduct) Alcohol->Solid2 Hot Filter Filtrate Soluble Fraction (MeNH2·HCl in n-Butanol) Alcohol->Filtrate Extract Cryst Step 3: Rapid Cooling & Centrifugation (Crystallization) Filtrate->Cryst Pure Pure Methylamine Hydrochloride (MeNH2·HCl) Cryst->Pure

Caption: Workflow for the fractional extraction of methylamine hydrochloride from ammonium chloride.

Q4: My yield of methylamine hydrochloride is lower than expected, and the product is turning into a syrupy liquid. What failed?

Answer: If your product is "oiling out" or turning into a syrupy liquid, it is actively absorbing atmospheric water. This is a classic failure of the drying phase. As established in synthetic literature, centrifuging the precipitates is the only satisfactory method of drying, as all products in this reaction pathway tend to take up water when allowed to stand in the air[2].

Corrective Action: Do not attempt to air-dry or oven-dry the wet cake in an open environment. Immediately place the syrupy mass in a vacuum desiccator over a strong desiccant (such as anhydrous calcium chloride or phosphorus pentoxide) to pull the moisture out. For all future batches, strictly utilize a centrifuge for the final isolation step[2].

References

  • methylamine hydrochloride - Organic Syntheses Procedure Source: orgsyn.org URL:[Link]

  • Methylamine Source: Wikipedia URL:[Link]

  • Methylamine Purification Source: Sciencemadness Discussion Board URL:[Link]

Sources

Technical Support Center: Reductive Amination of Fluorinated Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield of Reductive Amination for Fluorinated Amines Audience: Researchers, Process Chemists, and Drug Discovery Scientists Version: 1.0 (Current as of March 2026)

The Core Challenge: The "Fluorine Effect" on Reactivity

In drug discovery, fluorine is introduced to modulate lipophilicity (


) and metabolic stability. However, its high electronegativity creates two distinct kinetic traps during reductive amination:
  • Fluorinated Amines (Nucleophile Deactivation): If your amine is fluorinated (e.g., 2,4-difluoroaniline), the electron-withdrawing group (EWG) significantly lowers the

    
     of the nitrogen lone pair. It becomes a weak nucleophile , struggling to attack the carbonyl carbon to form the hemiaminal.
    
  • Fluorinated Carbonyls (Electrophile Stabilization): If your carbonyl is fluorinated (e.g., trifluoroacetophenone), the carbonyl carbon is highly electrophilic. While the amine attacks readily, the resulting hemiaminal is thermodynamically stable and resists dehydration into the imine (the necessary intermediate for reduction).

This guide prioritizes Lewis Acid Activation and Water Scavenging to overcome these thermodynamic wells.

Strategic Workflows (Module-Based)

Module A: The "Titanium Bullet" for Weak Nucleophiles

Best for: Fluorinated anilines, electron-deficient amines, and sterically hindered systems.

When standard Sodium Triacetoxyborohydride (STAB) protocols fail to yield product with fluorinated amines, the limiting step is almost always imine formation . The addition of Titanium(IV) isopropoxide [Ti(O


Pr)

] serves a dual function:
  • Lewis Acid: Activates the carbonyl oxygen.

  • Water Scavenger: Hydrolyzes to TiO

    
    , irreversibly consuming the water byproduct and driving the equilibrium toward the imine.
    
Visualization: The Titanium-Mediated Pathway

Ti_Mechanism Start Fluorinated Amine + Carbonyl Ti_Complex Ti(OiPr)4 Coordination Start->Ti_Complex Mix (Neat/THF) Hemiaminal Stabilized Hemiaminal Ti_Complex->Hemiaminal Nucleophilic Attack Imine Activated Imine (Transient) Hemiaminal->Imine Dehydration (Ti Scavenges H2O) Reduction Borohydride Reduction Imine->Reduction Add NaBH4 Product Fluorinated Amine Product Reduction->Product Workup

Caption: Ti(OiPr)4 acts as both a Lewis acid activator and a dehydrating agent to force imine formation.[1]

Module B: Protocol Optimization (Standard vs. Enhanced)

Do not rely on a single set of conditions. Use this comparison table to select the correct reagent system based on your substrate's electronic profile.

FeatureStandard Protocol (STAB) Enhanced Protocol (Ti-Mediated)
Reagent NaBH(OAc)

/ AcOH
Ti(O

Pr)

then NaBH

Solvent DCE or THFNeat or THF (Dry)
Mechanism Concerted (Acid Catalyzed)Stepwise (Lewis Acid Dehydration)
Fluorine Tolerance Low (Fails with

< 2-3)
High (Works with highly deficient amines)
Water Sensitivity TolerantStrictly Anhydrous (until workup)
Key Risk No reaction (stalled at SM)TiO

emulsion during workup

Detailed Experimental Protocol

Protocol: Titanium(IV) Isopropoxide-Mediated Reductive Amination Validated for 2-fluoroaniline and similar weak nucleophiles.

Reagents:

  • Amine (1.0 equiv)

  • Ketone/Aldehyde (1.0–1.2 equiv)

  • Titanium(IV) isopropoxide (1.25–1.5 equiv) [Sigma-Aldrich 205273]

  • Sodium Borohydride (NaBH

    
    ) (1.5 equiv)
    
  • Ethanol (Absolute) or THF (Anhydrous)

Step-by-Step Procedure:

  • Complexation (The Critical Step):

    • In a flame-dried flask under Argon, combine the fluorinated amine (1.0 equiv) and carbonyl (1.2 equiv).

    • Add Ti(O

      
      Pr)
      
      
      
      (1.25 equiv) neat (if substrates are liquid) or in minimal anhydrous THF (if solid).
    • Checkpoint: Stir at Room Temperature (RT) for 4–12 hours.

    • Validation: Monitor by TLC.[2] You should see the disappearance of the amine. The imine may not be stable on silica; look for the consumption of starting material.

  • Reduction:

    • Dilute the viscous mixture with absolute Ethanol (approx. 5 mL per mmol).

    • Caution: Add NaBH

      
        (1.5 equiv) carefully. The reaction is exothermic.
      
    • Stir for 2–4 hours at RT.

  • Workup (Managing the Emulsion):

    • Quench by adding 2M aqueous NH

      
      OH (or 1M NaOH).
      
    • Troubleshooting: A white precipitate (TiO

      
      ) will form. Do not filter immediately.  Stir vigorously for 15 minutes to break down Ti-N complexes.
      
    • Filter through a Celite pad. Wash the pad with EtOAc.

    • Perform standard extraction (EtOAc/Brine).

Troubleshooting Guide & FAQs

Diagnostic Logic Tree

Use this flow to diagnose low yields.

Troubleshooting Problem Low Yield Observed CheckSM Is Starting Material (SM) Remaining? Problem->CheckSM SM_Yes Yes: SM Remaining CheckSM->SM_Yes SM_No No: SM Consumed CheckSM->SM_No ImineCheck Did Imine Form? SM_Yes->ImineCheck Sol_ImineNo Solution: Add Ti(OiPr)4 or Molecular Sieves ImineCheck->Sol_ImineNo No Sol_ImineYes Solution: Switch reductant (NaBH4 is stronger than STAB) ImineCheck->Sol_ImineYes Yes ProductCheck Identify Byproduct SM_No->ProductCheck Alcohol Alcohol Formed (Direct Reduction) ProductCheck->Alcohol Sol_Alcohol Solution: Use Stepwise Method (Form Imine -> Then Reduce) Alcohol->Sol_Alcohol

Caption: Diagnostic flow for identifying kinetic vs. thermodynamic failures in amination.

Frequently Asked Questions

Q1: Why is my fluorinated ketone forming an alcohol instead of an amine? A: Fluorinated ketones (e.g., trifluoromethyl ketones) are highly prone to direct reduction. If you use STAB or NaBH


CN in a "one-pot" mix, the hydride attacks the ketone faster than the amine does.
  • Fix: Use the Stepwise Protocol . Pre-form the imine with Ti(O

    
    Pr)
    
    
    
    or Molecular Sieves (4Å) in refluxing toluene/THF before adding the reducing agent.

Q2: The reaction turns into a thick gel upon adding water. How do I purify this? A: This is the Titanium emulsion.

  • Fix: Do not extract immediately. Add 1M NaOH or 2M NH

    
    OH and stir vigorously for 20 minutes. This converts the gel into a filterable TiO
    
    
    
    solid. Filter through Celite before phase separation.

Q3: Can I use NaBH(OAc)


 (STAB) with Ti(O

Pr)

?
A: Generally, no. STAB requires acidic conditions (AcOH) to function optimally, while Ti(O

Pr)

is a Lewis acid that can be deactivated by strong protic acids or excess moisture. Use NaBH

or NaBH

CN
in the reduction step of the Titanium protocol.[1][3]

Q4: My fluorinated aniline is extremely unreactive (


 < 2). What now? 
A:  If Ti(O

Pr)

fails, consider Microwave Irradiation to drive imine formation (100–120°C in Toluene with sieves). Alternatively, switch strategies to a Buchwald-Hartwig Amination (Pd-catalyzed coupling) if the reductive route is kinetically inaccessible.

References

  • Abdel-Magid, A. F., et al. (1996).[4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. (The foundational text for STAB protocols).

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. (Establishes the Ti-mediated protocol).

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.

  • Barney, J. R., & Doyle, M. P. (2006). "Reductive Amination of Fluorinated Ketones." (Context on the stability of fluorinated hemiaminals).

Sources

Technical Support Center: Resolving Liquid-Liquid Phase Separation (LLPS) in Amine Hydrochloride Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. This guide is designed for researchers and drug development professionals dealing with the complex phenomenon of "oiling out" during the isolation of amine hydrochloride Active Pharmaceutical Ingredients (APIs).

Mechanistic Overview: The Thermodynamics of "Oiling Out"

In pharmaceutical crystallization, "oiling out"—formally known as Liquid-Liquid Phase Separation (LLPS)—occurs when an initial single liquid phase separates into a solute-rich continuous phase (the oil) and a solute-lean dispersed phase [1].

Amine hydrochlorides are particularly susceptible to LLPS due to their lipophilicity, high molecular weight, and molecular flexibility. These traits kinetically favor the formation of weak, liquid-like clusters over rigid crystal lattices [2]. Thermodynamically, once LLPS occurs, the solute-rich and solute-lean phases share the exact same chemical potential (Gibbs free energy) [1]. Because the high viscosity of the oil phase severely restricts molecular diffusion, spontaneous nucleation is delayed. When nucleation finally occurs inside the oil droplets at high supersaturation, it results in impure, agglomerated "desert rose" morphologies rather than defined, filterable crystals [3].

Diagnostic Workflow

Before altering your process parameters, you must determine whether the LLPS is driven by a thermodynamic miscibility gap or by kinetic supersaturation.

TroubleshootingWorkflow A Oiling Out Detected (Turbidity without Exotherm) B Determine Phase Diagram (Thermodynamic vs Kinetic) A->B C Is it Kinetic? (High Supersaturation) B->C D Kinetic LLPS (Spinodal Decomposition) C->D Yes E Thermodynamic LLPS (Miscibility Gap) C->E No F 1. Reduce Cooling Rate 2. Seed in Metastable Zone 3. Increase Agitation D->F G 1. Change Solvent System 2. Adjust API Concentration 3. Modify Temp Trajectory E->G

Diagnostic workflow for differentiating and resolving kinetic versus thermodynamic LLPS.

Self-Validating Experimental Protocols

To establish a robust, scalable crystallization process, map the phase boundaries and implement a targeted seeding strategy. These protocols utilize in-situ Process Analytical Technology (PAT) to create a self-validating feedback loop.

Protocol A: Mapping the Miscibility Gap and Metastable Zone

Objective: Identify the cloud point (LLPS boundary) and clear point to define your safe operating space.

  • Preparation: Prepare varying concentrations of the amine hydrochloride (e.g., 50, 100, 150, 200 mg/g solvent) in the target solvent/antisolvent system.

  • Dissolution: Heat the reactor under agitation until complete dissolution is achieved (the clear point).

  • Controlled Cooling: Cool the system at a linear rate of 0.5 °C/min.

  • In-Situ Validation Check: Monitor the system using a Particle Video Microscope (PVM) and Focused Beam Reflectance Measurement (FBRM). A sharp increase in the Relative Backscatter Index (RBI) without an accompanying thermal exotherm confirms the onset of LLPS (cloud point) rather than crystallization [4].

  • Mapping: Plot the clear points and cloud points on a temperature vs. concentration graph to visualize the miscibility gap and Metastable Zone Width (MSZW).

Protocol B: Metastable Zone Seeding (Bypassing Kinetic LLPS)

Objective: Induce secondary nucleation before the system crosses the spinodal curve into the LLPS region.

  • Supersaturation Generation: Cool the fully dissolved amine HCl solution to a temperature exactly halfway into the established MSZW.

  • Seeding: Add 1–5 wt% of pre-milled amine hydrochloride seed crystals.

    • Critical Causality: Adding seeds after the emulsion has formed (inside the miscibility gap) will cause the seeds to dissolve or become encapsulated by the oil, failing to initiate crystallization [4].

  • Aging Validation Check: Hold the temperature isothermally for 1–2 hours. FBRM chord counts must steadily increase (indicating crystal growth), while PVM should show an absence of spherical oil droplets [5].

  • Desupersaturation: Resume cooling at a highly controlled, slow rate (0.1 °C/min) to drive the remaining solute into the crystal lattice rather than the oil phase.

Quantitative Parameter Optimization

The following table summarizes the causal relationship between process parameters and LLPS mitigation.

Process ParameterLLPS-Inducing ConditionOptimized ConditionMechanistic Impact
Cooling Rate > 1.0 °C/min0.1 – 0.2 °C/minSlow cooling prevents the system from rapidly crossing the spinodal curve, allowing time for orderly crystal lattice assembly [4].
Seeding Timing At or below cloud pointHalfway into MSZWProvides a low-energy surface for secondary nucleation, bypassing the high activation energy required for spontaneous nucleation [5].
Solvent/Antisolvent Ratio High antisolvent volumeMinimized antisolventReduces the thermodynamic driving force for liquid-liquid demixing; avoids hitting the ternary miscibility gap [6].
API Purity (Pre-Cryst) Presence of freebase> 98% Salt conversionUnreacted freebase acts as a structural disruptor, lowering the mixture's melting point and widening the miscibility gap [7].

Frequently Asked Questions (FAQs)

Q: My amine hydrochloride forms a stable emulsion immediately upon antisolvent addition. Why? A: This indicates a thermodynamic miscibility gap. Adding antisolvent rapidly lowers the solubility, pushing the system directly into the spinodal decomposition region. The lipophilic interactions of the large amine molecules favor liquid-like clustering over crystallization [2]. Solution: You must change the thermodynamic trajectory. Either dose the antisolvent extremely slowly at a higher temperature, or switch to a solvent system with a narrower miscibility gap [6].

Q: Can I increase the agitation speed to break up the oil droplets and force crystallization? A: No. LLPS due to a miscibility gap is a thermodynamic phenomenon. While high shear might reduce the droplet size, phase separation will persist independently of stirring [4]. Furthermore, excessive shear can cause secondary issues like oil droplet coalescence on the reactor walls or impeller.

Q: Why does my product exhibit a "desert rose" or highly agglomerated morphology after oiling out? A: During LLPS, the solute is highly concentrated within the viscous oil droplets. When nucleation finally occurs inside these droplets (often after several hours of supercooling), the high local supersaturation and restricted diffusion lead to rapid, uncontrolled crystal growth [3]. This traps impurities and fuses multiple crystals together into spherical or "desert rose" agglomerates [5].

References

  • Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization". Source: mt.com. URL:[Link]

  • Crystallization Summit. "Addressing poor solubility and oiling-out tendencies of drug substances". Source: crystallizationsummit.com. URL:[Link]

  • ACS Publications. "Crystallization in the Presence of a Liquid−Liquid Phase Separation". Source: Organic Process Research & Development. URL:[Link]

  • Mettler Toledo. "Oiling Out in Crystallization". Source: mt.com. URL:[Link]

  • MDPI. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation". Source: mdpi.com. URL:[Link]

  • ResearchGate. "Experimental investigation and prediction of oiling out during crystallization process". Source: researchgate.net. URL:[Link]

  • ResearchGate. "Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications". Source: researchgate.net. URL:[Link]

Technical Support Center: [1-(4-Fluorophenyl)ethyl]methylamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Solution Stability in Research and Development

Welcome to the technical support resource for [1-(4-Fluorophenyl)ethyl]methylamine HCl. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and stability of this compound in solution. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to conduct robust and reproducible experiments.

The hydrochloride salt form of aromatic amines like [1-(4-Fluorophenyl)ethyl]methylamine is chosen specifically to enhance solubility and initial stability.[1][2] However, once in solution, the compound's integrity can be compromised by a variety of environmental factors. Understanding these factors is crucial for generating reliable data in pharmaceutical development, biochemical research, and analytical chemistry.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues and questions regarding the stability of [1-(4-Fluorophenyl)ethyl]methylamine HCl in solution.

Q1: What are the primary factors that can cause my compound to degrade in solution?

The stability of [1-(4-Fluorophenyl)ethyl]methylamine HCl is primarily influenced by four key factors: pH, light, temperature, and the presence of oxidizing agents. Aromatic amines are known to be reactive molecules, and understanding these stressors is the first step in preventing degradation.[3][4]

  • pH: The pH of your solvent system is arguably the most critical factor. While the hydrochloride salt provides stability in the solid state and in acidic solutions, the amine can be deprotonated under neutral or basic conditions. This free amine is significantly more susceptible to degradation.[5][6]

  • Light (Photostability): Aromatic amines are often sensitive to light, particularly in the UV spectrum.[7] Light exposure can initiate photo-oxidative processes, leading to the formation of colored degradation products and a loss of potency.[4][8]

  • Temperature (Thermal Stability): Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[4] While the compound may be stable at room temperature for short periods, long-term storage of solutions should be at reduced temperatures. Thermal degradation of amines is a known issue, especially in the presence of other reactive species.[9][10]

  • Oxidation: The amine functional group is susceptible to oxidation, which can be initiated by dissolved oxygen, peroxide contaminants in solvents (like aged THF or ethers), or metal ions.[11] This often results in the formation of colored impurities.[11]

Q2: My solution of [1-(4-Fluorophenyl)ethyl]methylamine HCl has turned a faint yellow/brown. What is happening and is it still usable?

A color change is a strong indicator of oxidative degradation. The aromatic amine moiety is likely oxidizing to form nitroso or nitro derivatives, which can further react or polymerize to produce colored compounds.[11]

Troubleshooting Steps:

  • Confirm Degradation: Analyze the discolored solution using a stability-indicating method like HPLC-UV (see Protocol 2). Compare the chromatogram to a freshly prepared standard. The presence of new peaks or a decrease in the main peak area confirms degradation.

  • Assess Usability: For quantitative experiments (e.g., generating a standard curve, dose-response studies), the solution should be discarded. The presence of degradants and the reduced concentration of the parent compound will lead to inaccurate results. For some qualitative screening purposes, it might be usable, but this is not recommended.

  • Prevent Recurrence:

    • Prepare fresh solutions for each experiment.

    • Use high-purity, deoxygenated solvents. Consider sparging your solvent with nitrogen or argon before use.

    • Store all solutions, including stock solutions, in amber glass vials to protect them from light.[7][8]

    • Store solutions at low temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term).

Q3: How does pH affect stability, and what is the optimal pH for my solution?

The stability of amines is highly pH-dependent. The hydrochloride salt exists as a protonated ammonium ion (R-NH₂⁺CH₃), which is more stable and less nucleophilic than its corresponding free base (R-NHCH₃).

  • Acidic pH (pH < 6): In acidic conditions, the equilibrium favors the protonated, more stable form. Therefore, acidic solutions are generally preferred for storage and handling. Studies on similar amine compounds have shown significantly greater stability in acidic conditions (pH 4) compared to neutral or basic environments.[5][12]

  • Neutral to Basic pH (pH ≥ 7): As the pH increases, the amine deprotonates to its free base form. This free amine is more susceptible to oxidation and other degradation reactions.[6][13] The rate of degradation often increases significantly with increasing pH.[5]

Recommendation: For maximum stability, especially for stock solutions, prepare the compound in a slightly acidic buffer (e.g., pH 4-5) or in a solvent system containing a small amount of a weak acid like formic acid. Always verify that this pH is compatible with your downstream experimental assay.

Q4: I see unexpected peaks in my HPLC/LC-MS analysis. Could they be degradation products?

Yes, this is a common sign of compound instability. To confirm, you must perform a forced degradation study, which intentionally degrades the compound under various stress conditions to generate its likely degradation products.[14][15] This process is fundamental to developing a "stability-indicating" analytical method.

The diagram below illustrates a typical workflow for investigating unknown peaks and assessing stability.

Degradation_Pathways Parent [1-(4-Fluorophenyl)ethyl]methylamine (Parent Compound) Oxidation Oxidative Degradation Products (e.g., N-oxide, imine, hydroxylated species) Parent->Oxidation O₂ / H₂O₂ / Metal Ions Photo Photolytic Products (Often overlaps with oxidation, may involve radical species) Parent->Photo UV / Visible Light Harsh_Acid Potential Dealkylation/Deamination (Under very harsh acidic/thermal stress) Parent->Harsh_Acid High Temp / Strong Acid

Sources

drying protocols for hygroscopic fluorinated amine salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the isolation and purification of fluorinated amine salts (such as trifluoroacetates or hydrofluorides).

These compounds are notoriously difficult to dry. Fluorinated amine salts are often isolated as highly hygroscopic white solids or stubborn syrups[1] that readily absorb atmospheric moisture, complicating handling and downstream applications[2]. The strong electronegativity of the fluorine atoms creates an intense hydrogen-bonding network with water, making standard oven-drying ineffective and often destructive[3].

Below is our definitive troubleshooting guide and self-validating protocol matrix to help you achieve anhydrous conditions without compromising the integrity of your target molecules.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why do my fluorinated amine salts (e.g., TFA salts) turn into a sticky oil when I try to dry them in a vacuum oven? A: You are observing a combination of deliquescence and melting point depression. Water acts as a powerful plasticizer within the crystal lattice of highly hygroscopic salts[3]. When you apply heat and vacuum simultaneously, the boiling point of water drops; however, if the oven temperature exceeds the depressed melting point of the hydrated salt, the crystal lattice collapses into a syrup before dehydration can finish.

  • Causality: Heating a wet salt melts it. You must remove the water without crossing the phase-transition threshold of the hydrate.

Q: I am losing my free amine (or the TFA counterion) during extended vacuum drying. How can I prevent this? A: You are driving thermal degradation and shifting the protonation equilibrium. Because of the strong electron-withdrawing nature of fluorine, fluorinated amines have significantly reduced basicity compared to non-fluorinated analogs. This makes their salts less stable and highly prone to dissociation under heat[4]. Under high vacuum and elevated temperatures, the salt dissociates (


), and the volatile components are lost.
  • Causality: Le Chatelier's principle dictates that removing volatile products under vacuum drives the dissociation forward.

  • Solution: Avoid heat entirely. Transition to lyophilization (Protocol B) or static chemical desiccation (Protocol C)[5].

Q: Karl Fischer titration shows persistent residual water (>2%) even after 48 hours in a vacuum desiccator. What is the mechanism of this retention? A: This indicates that the water is no longer bulk surface moisture, but rather tightly bound within the inner hydration sphere via strong ion-dipole interactions.

  • Solution: You must disrupt the hydration sphere chemically. Azeotropic distillation using acetonitrile is highly effective because it forms a minimum-boiling azeotrope with water, allowing for the efficient removal of moisture at lower temperatures without inducing thermal decomposition[6].

Part 2: Protocol Selection Matrix

DryingProtocols Start Wet Fluorinated Amine Salt Q1 Is the compound thermally labile? Start->Q1 Lyophilization Protocol B: Lyophilization Q1->Lyophilization Yes (e.g., Peptides) Q2 Physical state at room temp? Q1->Q2 No (Stable) Azeotropic Protocol A: Azeotropic Distillation Q2->Azeotropic Oil / Syrup Desiccator Protocol C: Chemical Desiccation Q2->Desiccator Solid Crystals

Decision matrix for selecting the optimal drying protocol for fluorinated amine salts.

Part 3: Self-Validating Experimental Protocols

Protocol A: Azeotropic Distillation (The Acetonitrile Method)

Best for: Bulk intermediates, oils, and syrups that trap water.

  • Dissolution: Dissolve the wet fluorinated amine salt in anhydrous acetonitrile (MeCN). Ensure the volume of MeCN is at least 5 times the estimated volume of the water present.

  • Distillation: Equip a round-bottom flask with a short-path distillation head and a thermometer positioned exactly at the vapor takeoff. Apply gentle heating under a slight vacuum (or atmospheric pressure if the salt is stable up to 85°C).

  • Entrainment: The MeCN/H₂O azeotrope will boil and carry the water away at a lower temperature than pure water[6].

  • Self-Validation Check: Monitor the vapor temperature at the distillation head. The system validates itself when the vapor temperature rises sharply from the azeotrope boiling point (~76°C) to the boiling point of pure MeCN (~81.6°C). This physical thermodynamic shift proves the exhaustion of bulk water.

Protocol B: Lyophilization (Freeze-Drying)

Best for: Heat-sensitive pharmaceuticals, peptides, and highly volatile free amines.

  • Aqueous Dissolution: Dissolve the salt in MS-grade water (or a water/tert-butanol mixture to enhance sublimation rates).

  • Shell Freezing: Rotate the flask in a dry ice/acetone bath to freeze the solution in a thin shell along the flask walls. Causality: This maximizes the surface area for sublimation and prevents "bumping" when vacuum is applied[7].

  • Sublimation: Attach to a lyophilizer manifold. Maintain the condenser at -80°C and chamber pressure below 0.1 Torr.

  • Self-Validation Check: Monitor the Pirani gauge (chamber pressure). When the chamber pressure drops and stabilizes at the baseline ultimate vacuum of the pump (matching the empty-chamber baseline), sublimation has ceased, and the sample is dry.

Protocol C: High-Vacuum Desiccation with P₂O₅

Best for: Small-scale crystalline solids that are prone to melting under heat.

  • Surface Area Maximization: Transfer the solid salt to a wide, shallow Petri dish. Do not pile the powder; spread it thin to minimize the diffusion path length for trapped water[5].

  • Desiccant Setup: Place the dish in a vacuum desiccator alongside a separate glass dish containing fresh Phosphorus Pentoxide (P₂O₅) powder.

  • Vacuum Application: Pull a high vacuum (< 1 Torr) and seal the desiccator. Leave at room temperature for 24–48 hours.

  • Self-Validation Check: Observe the P₂O₅ desiccant. P₂O₅ reacts irreversibly with water to form a glassy crust of phosphoric acid. The system is dry when a freshly exposed, stirred layer of P₂O₅ remains a free-flowing white powder after 24 hours of exposure.

Part 4: Quantitative Method Comparison

ParameterProtocol A: Azeotropic DistillationProtocol B: LyophilizationProtocol C: Chemical Desiccation
Primary Mechanism Entrainment / Co-distillationSublimation (Solid to Gas)Vapor pressure gradient
Operating Temp 40°C – 82°C-80°C to 20°C20°C (Room Temp)
Pressure Range 100 – 760 Torr< 0.1 Torr< 1 Torr
Risk of Amine Loss ModerateVery LowLow
Best Suited For Bulk oils, syrups, scale-upHeat-sensitive peptides, fine solidsSmall-scale crystalline solids

References

1.[5] Ethylamine Hydrochloride | High-Purity Reagent. Benchchem. Available at: 2.[3] An in-depth in situ IR study of the thermal decomposition of copper trifluoroacetate hydrate. ResearchGate. Available at: 3.[4] Buy 1,1-Difluoro-N-methylpropan-2-amine | 1516816-42-4. Smolecule. Available at: 4.[1] Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. NIH. Available at: 5.[2] Chemoenzymatic approach to synthesis of hydroxylated pyrrolidines from benzoic acid. LOCKSS. Available at: 6.[7] Sodium Acetoacetate|C4H5NaO3|Research Chemical. Benchchem. Available at: 7.[6] Azeotropes as Powerful Tool for Waste Minimization in Industry and Chemical Processes. NIH. Available at:

Sources

Technical Support Center: Advanced Handling of Irritant Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: ● Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Categories: Emergency Response, Experimental Workflow, Storage Stability, Decontamination.

Introduction: The Dual-Hazard Profile

Welcome to the technical support hub. As researchers, we often underestimate Amine Hydrochlorides (R-NH₃⁺Cl⁻) because they appear as stable, white crystalline salts. However, they possess a dual-hazard profile :

  • Acidity: Upon contact with moisture (mucous membranes, sweat), they hydrolyze to release protons (H⁺), causing immediate chemical irritation or burns similar to dilute hydrochloric acid.

  • Sensitization (Haptenization): The organic amine moiety can penetrate the stratum corneum and bind to skin proteins (haptenization), triggering Allergic Contact Dermatitis (ACD) or respiratory sensitization [1, 2].

This guide addresses the specific "pain points" reported by our user base, moving beyond generic SDS advice to field-proven troubleshooting.

Module 1: Emergency Response & First Aid

Priority: Critical

Ticket #902: "I spilled amine hydrochloride powder on my gloved hand. It burns. What do I do?"

Diagnosis: You are likely experiencing permeation breakthrough . Standard nitrile gloves can be permeable to specific small-molecule amines and their salts in solution (sweat inside the glove solubilizes the salt). The "burn" is the acidic hydrolysis of the salt on your skin.

Immediate Protocol:

  • Doff Immediately: Remove the glove using the "beak" method (pulling from the cuff, turning it inside out) to prevent spreading the residue.

  • The "Water-Only" Rule: Flush the area with copious lukewarm water for 15 minutes .

    • Critical Warning:NEVER attempt to "neutralize" the skin with a base (e.g., soap, bicarbonate, or ammonia). Neutralization reactions are exothermic (release heat), which will exacerbate the chemical burn and drive the amine deeper into the dermis [3].

  • Assess & Report: If the skin is broken or redness persists, seek medical attention. This incident must be logged as a potential sensitization event.

Ticket #905: "How do I clean up a benchtop spill? It's a fine dust."

Diagnosis: Dry sweeping is prohibited. Amine hydrochloride dusts are potent respiratory sensitizers. Using a brush will aerosolize the particles, contaminating the lab air handling system.

The Containment Workflow:

  • Isolate: Place a "Do Not Enter" sign. Ensure Fume Hoods are active (Emergency Purge mode if available).

  • Method A (HEPA Vacuum): If available, use a dedicated chemical HEPA vacuum.

  • Method B (Wet Method):

    • Cover the powder gently with damp paper towels (soaked in water). This prevents dust generation.[1][2][3][4]

    • Scoop up the damp mass.[5]

    • Surface Neutralization: After removing the bulk solid, wipe the surface with a 5% Sodium Bicarbonate solution. This neutralizes the acidic residue (R-NH₃Cl + NaHCO₃ → R-NH₂ + NaCl + CO₂ + H₂O).

    • Note: This may liberate the free amine (fishy/ammonia smell). Perform this step with good ventilation.[1][2][3][6][7]

Module 2: Weighing & Handling (The "Static" Problem)

Priority: High

Ticket #114: "The powder is 'jumping' off my spatula. I can't get an accurate weight."

Diagnosis: Amine hydrochlorides are ionic lattices with high dielectric constants, making them prone to triboelectric charging (static). In low humidity (<30% RH), this causes the "jumping" effect, leading to mass errors and contamination.

Troubleshooting Guide:

VariableRecommendationScientific Rationale
Spatula Material PTFE (Teflon) or Ceramic Metal spatulas act as capacitors, building charge. PTFE dissipates surface adhesion.
Ionization In-Chamber Ionizer Use a "U-electrode" or external ionizing bar. This floods the air with ions, neutralizing the static charge on the crystals [4].
Vessel Glass (Not Plastic) Plastic weigh boats are static magnets. Use glass weighing funnels or anti-static weigh paper.
Humidity 40-55% RH Moisture creates a conductive monolayer on surfaces, allowing charge to bleed off naturally.
Visualizing the Weighing Workflow

The following diagram illustrates the hierarchy of controls required for weighing high-potency amine salts.

WeighingProtocol Start Start Weighing Procedure CheckRH Check Humidity (<30% is Critical Risk) Start->CheckRH Ionizer Activate Ionizer (Neutralize Static) CheckRH->Ionizer If Dry PPE Don PPE: Double Glove (Laminate + Nitrile) N95/P100 Respirator CheckRH->PPE If Optimal Ionizer->PPE Weigh Weigh into Glass Vessel PPE->Weigh Clean Wet Wipe Balance Area (5% Bicarb) Weigh->Clean End Process Complete Clean->End

Figure 1: Safe weighing workflow for static-prone, sensitizing amine salts.

Module 3: Storage & Stability

Priority: Medium

Ticket #332: "My white powder has turned into a yellow sticky gum. Is it safe to use?"

Diagnosis: The sample is degraded .[8]

  • Hygroscopicity: Amine hydrochlorides are aggressively hygroscopic. They pull water from the air, dissolving themselves (deliquescence).

  • Oxidation: Once in solution (even a micro-layer of water), the amine is susceptible to oxidation by air, turning yellow/brown (N-oxide formation).

Resolution:

  • Do not use for sensitive biological assays; the stoichiometry is compromised.

  • Prevention: Store in a desiccator or under Argon/Nitrogen. Parafilm is insufficient; use threaded caps with Teflon liners.

Module 4: PPE Selection Matrix

Priority: High

Ticket #771: "Which gloves actually work? Our safety officer says Nitrile is fine, but I smell the chemical."

The Scientist's Answer: "Fine" is relative. For solid handling, Nitrile is acceptable. For solutions or long-duration handling, standard disposable Nitrile (4 mil) is inadequate due to rapid permeation of small organic cations.

Glove Permeation Data (Amine Salts):

Glove MaterialThicknessBreakthrough TimeRecommendation
Standard Nitrile 4 mil (0.1mm)< 15 minsSplash Only. Change immediately upon contact.
Extended Nitrile 8-12 mil30-60 minsGeneral Lab Use. Good for solid handling.
Laminate (Silver Shield) Multi-layer> 480 minsCritical Use. Required for spill cleanup or concentrated stock prep.
Latex VariablePoorAvoid. High permeation rates for amines + allergy risk.

Reference: ASTM F739 Standard Test Method for Permeation of Liquids and Gases through Protective Clothing Materials [5].

Module 5: Decontamination Logic
Visualizing the Exposure Response

This decision tree guides you through the immediate actions following an accidental exposure.

ExposureResponse Incident Exposure Incident Type Identify Contact Type Incident->Type Skin Skin Contact Type->Skin Surface Surface Spill Type->Surface ActionSkin 1. Doff Gloves 2. Wash with WATER only (15m) 3. NO Neutralizers Skin->ActionSkin SolidSpill Solid/Dust? Surface->SolidSpill LiquidSpill Liquid/Solution? Surface->LiquidSpill CleanSolid 1. Damp Paper Towel Overlay 2. Scoop (No Dust) 3. Wipe with 5% Bicarb SolidSpill->CleanSolid CleanLiquid 1. Absorb (Vermiculite/Pads) 2. Neutralize with Bicarb 3. Dispose as HazWaste LiquidSpill->CleanLiquid

Figure 2: Decision logic for personal exposure vs. laboratory spills.

References
  • Basketter, D. A., et al. (2007). "The chemistry of contact allergy: why is a molecule allergenic?" Contact Dermatitis.[9][10] Link

  • Enamine. (n.d.). "Safety Data Sheet: Amine Hydrochloride Handling." Enamine Safety Resources. Link

  • UC Merced EH&S. (n.d.). "Hydrochloric Acid Handling and Spill Response." Standard Operating Procedures. Link

  • Mettler Toledo. (n.d.). "Electrostatic Charges and their Effects on Weighing." Laboratory Weighing Guide. Link

  • ASTM International. (2020). "ASTM F739-20: Standard Test Method for Permeation of Liquids and Gases through Protective Clothing Materials under Conditions of Continuous Contact." Link

Sources

Validation & Comparative

Publish Comparison Guide: 19F NMR Spectrum Analysis of [1-(4-Fluorophenyl)ethyl]methylamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[1-(4-Fluorophenyl)ethyl]methylamine HCl (CAS: 1049756-46-8) represents a critical chiral building block in the synthesis of neuroactive phenethylamine derivatives. While High-Performance Liquid Chromatography (HPLC) remains the regulatory standard for final release testing, Fluorine-19 Nuclear Magnetic Resonance (


 NMR)  has emerged as a superior alternative for in-process control (IPC), crude reaction monitoring, and rapid enantiomeric excess (ee) determination.

This guide provides a technical deep-dive into utilizing the fluorine atom on the para-position of the phenyl ring as a highly specific reporter. Unlike


 NMR, which suffers from spectral crowding in crude mixtures, 

NMR offers a "background-silent" window, allowing for precise quantitation without extensive purification.

Technical Profile & Spectral Signature

The fluorine atom in [1-(4-Fluorophenyl)ethyl]methylamine HCl serves as an isolated spin system, providing a distinct analytical handle.

Predicted Spectral Characteristics
  • Chemical Shift (

    
    ):  Typically -115 to -120 ppm  (relative to 
    
    
    
    ).
    • Note: The exact shift is solvent-dependent. In protic solvents like

      
      , hydrogen bonding with the amine may cause slight downfield shifts compared to 
      
      
      
      .
  • Multiplicity (

    
     coupled): Triplet of triplets  (tt) or complex multiplet.
    
    • Coupling: Dominated by

      
       coupling to ortho-protons (~8–10 Hz) and 
      
      
      
      to meta-protons (~5–6 Hz).
  • Multiplicity (

    
     decoupled): Singlet (s) .
    
    • Advantage:[1][2][3][4] Decoupling collapses the signal into a single sharp peak, maximizing Signal-to-Noise (S/N) ratio for quantitation.

Structural Causality

The para-fluorine is electronically coupled to the aromatic system. Changes in the electronic environment of the amine (e.g., salt formation vs. free base, or acylation during synthesis) will induce measurable chemical shift perturbations, making this technique sensitive to the protonation state of the nitrogen atom four bonds away.

Comparative Analysis: NMR vs. Traditional Alternatives

This section objectively compares


 NMR against industry-standard alternatives across three critical drug development workflows.
Scenario A: Quantitative Purity Assay (qNMR vs. HPLC-UV)
Feature

qNMR
HPLC-UVAnalysis
Specificity High (Absolute) High (Relative)

sees only fluorinated species. HPLC requires resolution of all UV-active impurities.
Reference Standard Universal Specific qNMR uses any pure fluorinated standard (e.g., TFT). HPLC requires a certified standard of the specific analyte.
Throughput < 10 mins 20–40 minsNo column equilibration or gradient optimization required for NMR.
LOD/LOQ ~10 µM~10 nM HPLC is 1000x more sensitive; NMR is preferred for macro-analysis (>95% purity).

Verdict: Use


 qNMR  for rapid potency assignment of reference standards and crude yield determination. Use HPLC  for final trace impurity profiling (<0.1%).
Scenario B: Enantiomeric Purity (Chiral NMR vs. Chiral HPLC)

Determining the enantiomeric excess (ee) of the chiral center at the ethyl group is critical.

  • Alternative (Chiral HPLC): Requires expensive chiral columns (e.g., Chiralpak AD-H), extensive mobile phase screening, and long run times.

  • Solution (

    
     NMR + CSA):  Addition of a Chiral Solvating Agent (CSA) , such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or chiral palladium complexes, creates transient diastereomeric complexes.
    
  • Mechanism: The para-fluorine "feels" the chiral environment of the CSA, causing the singlet to split into two distinct peaks (one for R, one for S). Integration of these peaks gives the ee% directly.

Scenario C: Crude Reaction Monitoring ( vs. NMR)

In the synthesis of [1-(4-Fluorophenyl)ethyl]methylamine, the crude mixture often contains non-fluorinated reagents (e.g., methylamine excess, reducing agents).

  • 
     NMR:  The aliphatic region (1–4 ppm) is often obscured by solvent peaks, water, and reagent overlaps.
    
  • 
     NMR:  The spectrum is blank except for the product and the starting material (e.g., 4-fluoroacetophenone). This allows for instant "stoplight" monitoring of reaction conversion without workup.
    

Decision Pathways & Workflows

Diagram 1: Analytical Method Selection Matrix

This decision tree guides the analyst on when to deploy


 NMR versus chromatographic techniques.

MethodSelection Start Sample: [1-(4-Fluorophenyl)ethyl]methylamine HCl Goal Define Analytical Goal Start->Goal Purity Purity / Assay? Goal->Purity Chiral Enantiomeric Excess? Goal->Chiral Crude Crude Reaction Mix? Goal->Crude TraceImp Trace Impurities (<0.1%)? Purity->TraceImp DevTime Time Critical? Chiral->DevTime Dirty High Background Matrix? Crude->Dirty Yes Yes TraceImp->Yes High Sensitivity Needed TraceImp->Yes No No TraceImp->No Macro Purity (>90%) TraceImp->No HPLC Method: HPLC-UV/MS (High Sensitivity) qNMR Method: 19F qNMR (Speed & Universal Ref) DevTime->Yes DevTime->No ChiralHPLC Method: Chiral HPLC (Robust, Slow Dev) ChiralNMR Method: 19F NMR + CSA (Instant Results) Dirty->Yes Dirty->No H1NMR Method: 1H NMR (Structural Detail) F19NMR Method: 19F NMR (Specificity) Yes->HPLC Yes->ChiralNMR Yes->F19NMR No->qNMR No->ChiralHPLC No->H1NMR

Figure 1: Decision matrix for selecting the optimal analytical technique based on sample stage and data requirements.

Experimental Protocol: qNMR Method

This protocol ensures high-precision quantitation (<1% error) using the Internal Standard (IS) method.

Reagents & Equipment[5][6]
  • Solvent:

    
     (Methanol-d4) is preferred for HCl salts to ensure full solubility and prevent aggregation.
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT, 
    
    
    
    ppm).
    • Why: It is chemically inert, has a high boiling point, and its signal (-63 ppm) does not overlap with the analyte (-115 ppm).

  • Relaxation Agent: Chromium(III) acetylacetonate [

    
    ] (Optional, 2 mg/mL).
    
    • Why: Fluorine nuclei have long longitudinal relaxation times (

      
      ). Adding a paramagnetic relaxation agent reduces 
      
      
      
      , allowing for faster scan repetition without saturation.
Step-by-Step Workflow
  • Sample Preparation:

    • Weigh ~10 mg of [1-(4-Fluorophenyl)ethyl]methylamine HCl (Analyte) into a vial. Record mass to 0.01 mg precision (

      
      ).
      
    • Weigh ~10 mg of TFT (IS) into the same vial. Record mass (

      
      ).
      
    • Dissolve in 0.6 mL

      
      . Transfer to 5mm NMR tube.[5]
      
  • Acquisition Parameters (Bruker/Jeol):

    • Pulse Sequence: zgig (Inverse gated decoupling).

      • Critical: Decoupling is ON during acquisition (for singlet) but OFF during delay (to suppress Nuclear Overhauser Effect, ensuring quantitative integration).

    • Spectral Width: 100 ppm (centered at -90 ppm to catch both IS and Analyte).

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30s without relaxation agent, or 5s with
      
      
      ).
    • Scans: 16–64 (S/N > 250:1).

    • Offset (O1P): -90 ppm.

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).

    • Phase and Baseline correct (automatic + manual adjustment).

    • Integrate the IS peak (

      
      , set to 1000) and Analyte peak (
      
      
      
      ).
  • Calculation:

    
    
    
    • Where

      
       = number of fluorines (Analyte=1, TFT=3).
      
    • 
       = Molecular Weight.[4][6][7]
      
    • 
       = Purity (decimal).
      
Diagram 2: Chiral Analysis Workflow

Visualizing the setup for enantiomeric excess determination.

ChiralWorkflow Step1 Dissolve Sample (Racemic or Enriched) Step2 Add Chiral Solvating Agent (e.g., chiral acid/amine) Step1->Step2 Step3 Form Diastereomeric Complexes (In-situ) Step2->Step3 Step4 Acquire 19F NMR Step3->Step4 Step5 Observe Peak Splitting (Δδ ~ 0.05 ppm) Step4->Step5

Figure 2: Workflow for "In-tube" chiral analysis using


 NMR, avoiding column chromatography.

References

  • Quantitative 19F NMR Analysis of Fluorin

    • Source: Analytical Methods (RSC)
    • Relevance: Validates the use of qNMR as a robust alternative to HPLC for fluorin
  • Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes

    • Source: Organic Letters (ACS Public
    • Relevance: Describes the specific protocol for using chiral solvating agents to determine enantiomeric excess of 1-(4-fluorophenyl)
    • [5]

  • 19F NMR Chemical Shift Prediction for Fluorinated Arom

    • Source: Journal of Organic Chemistry (PMC)
    • Relevance: Provides the theoretical basis for the chemical shift assignment of the para-fluorophenyl group.
  • Comparison of HPLC and NMR for Pharmaceutical Quantific

    • Source: Almac Group / MDPI
    • Relevance: Supporting data for the "Comparative Analysis" section regarding precision and throughput.

Sources

1H NMR chemical shifts for [1-(4-Fluorophenyl)ethyl]methylamine HCl

[1][2]

Technical Analysis & Chemical Shift Data

The core challenge in analyzing [1-(4-Fluorophenyl)ethyl]methylamine HCl lies in distinguishing the benzylic amine protons from similar phenethylamine derivatives (like 4-fluoromethamphetamine) and assessing the impact of the hydrochloride salt formation on chemical shifts.[1][2]

Representative 1H NMR Data (DMSO-d )

Solvent Choice: DMSO-d


2
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
NH

(Ammonium)
9.4 – 9.8 Broad Singlet2H-Diagnostic for HCl salt formation.[2] Disappears in D

O shake.[2]
Ar-H (Meta to F) 7.60 – 7.70 Multiplet (dd)2H

Deshielded by the cationic benzylic center.[1][2]
Ar-H (Ortho to F) 7.20 – 7.30 Multiplet (t/dd)2H

Shielded by the Fluorine atom; shows characteristic H-F coupling.[2]
Benzylic CH 4.30 – 4.45 Quartet1H

Significantly downfield compared to free base (~3.6 ppm) due to positive charge proximity.[2]
N-CH

2.45 – 2.55 Singlet/Broad3H-May appear as a doublet if NH coupling is resolved (

Hz).[2]
C-CH

1.55 – 1.65 Doublet3H

Doublet arising from coupling to the benzylic methine.[2]

Note on Fluorine Coupling: The aromatic region exhibits a distinct AA'BB' or AA'XX' splitting pattern due to the 4-Fluoro substituent.[1][2] The protons ortho to the fluorine (7.2-7.3 ppm) are shielded relative to the protons meta to the fluorine (7.6-7.7 ppm).[2]

Comparative Performance: Salt vs. Free Base vs. Analogs[1][2]

This section objectively compares the spectral performance of the HCl salt against its alternatives to aid in form selection and impurity profiling.

Comparison 1: HCl Salt vs. Free Base

The conversion from free base to HCl salt induces significant "deshielding" effects, shifting signals downfield (higher ppm).[1][2]

FeatureHCl Salt (DMSO-d

)
Free Base (CDCl

)
Implication for Analysis
Benzylic CH ~4.40 ppm~3.60 ppmPrimary Indicator: A shift of >0.5 ppm confirms salt formation.[1][2]
N-Methyl ~2.50 ppm~2.25 ppmSalt formation restricts N-inversion, sharpening or splitting the signal.[1][2]
Amine Proton ~9.6 ppm (2H, broad)~1.5 ppm (1H, broad)The acidic proton in the salt is distinct; the amine proton in the base is often lost in baseline.[1][2]
Solubility High in DMSO/MeOHHigh in CDCl

/DCM
Use DMSO for salts to avoid aggregation effects seen in non-polar solvents.[1][2]
Comparison 2: Benzylic vs. Homobenzylic Analogs

A common error is confusing this compound with 4-Fluoromethamphetamine (4-FMA) , a regioisomer.[1][2]

  • Target Compound (Benzylic): The methine (CH) is directly attached to the aromatic ring.[1][2] Shift: ~4.4 ppm .

  • 4-FMA (Homobenzylic): The methine is separated from the ring by a CH

    
     group.[2] Shift: ~3.4 ppm .
    
  • Differentiation: The absence of a benzylic CH

    
     signal (usually ~2.8-3.0 ppm) in the target compound is the definitive structural proof.[1][2]
    

Experimental Protocols

Protocol A: NMR Sample Preparation for Amine Salts

Causality: Amine salts are often hygroscopic and can exhibit pH-dependent shifts.[1][2] This protocol ensures reproducibility.

  • Solvent Selection: Use DMSO-d

    
     (99.9% D) .[1][2]
    
    • Why? CDCl

      
       often contains traces of HCl or varying acidity, which affects the chemical shift of the NH and alpha-protons.[1][2] DMSO stabilizes the ionic species.[2]
      
  • Concentration: Weigh 10-15 mg of the HCl salt into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d

    
    . Vortex for 30 seconds.[2]
    
    • Check: Ensure the solution is clear. If turbidity persists, filter through a cotton plug into the NMR tube.[2]

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual DMSO pentet at 2.50 ppm .[1][2]

Protocol B: Rapid Salt Verification (In-Tube)

Self-Validating Step: If unsure whether the sample is the free base or salt.[2]

  • Acquire the standard 1H spectrum in CDCl

    
     .[2]
    
  • Add 1 drop of Trifluoroacetic Acid (TFA) or TFA-d to the NMR tube.[2]

  • Shake and re-acquire.[2]

  • Result: If the original sample was the free base, the benzylic CH will shift downfield (e.g., from 3.6 to 4.4 ppm) and the N-Me will shift downfield.[1][2] If it was already a salt, the shifts will remain largely constant (minor solvent effects notwithstanding).[2]

Structural Assignment Workflow

The following diagram illustrates the logical flow for assigning the structure and verifying the salt form based on the data provided above.

NMR_AssignmentInputUnknown Sample(White Solid)SolventDissolve in DMSO-d6Input->SolventAcquireAcquire 1H NMRSolvent->AcquireCheck_ArCheck Aromatic Region(7.0 - 7.8 ppm)Acquire->Check_ArPattern_FAA'BB' Pattern?(2 distinct multiplets)Check_Ar->Pattern_FCheck_AliCheck Aliphatic RegionPattern_F->Check_AliYes (4-F subst.)Benzylic_PosMethine (CH) Shift?Check_Ali->Benzylic_PosResult_BaseFree Base Identified(CH ~3.6 ppm)Benzylic_Pos->Result_Base< 4.0 ppmResult_SaltHCl Salt Confirmed(CH ~4.4 ppm, NH+ visible)Benzylic_Pos->Result_Salt> 4.2 ppmResult_IsoRegioisomer (Amphetamine)(CH ~3.0-3.4 ppm)Benzylic_Pos->Result_Iso~3.4 ppm (Homobenzylic)

Figure 1: Decision tree for the structural verification of [1-(4-Fluorophenyl)ethyl]methylamine HCl using 1H NMR markers.

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 123063, 1-(4-Fluorophenyl)ethylamine. PubChem.[1][2][3] Retrieved March 5, 2026, from [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard reference for substituent chemical shifts).

Comparative Guide: Mass Spectrometry Platforms for the Resolution of C9H13ClFN Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in analytical chemistry and forensic toxicology is the definitive structural elucidation of regioisomers. C9H13ClFN (Fluoroamphetamine hydrochloride, exact mass 189.072 Da)[1] represents a critical class of amphetamine-type stimulants. Differentiating its positional isomers (2-FA, 3-FA, and 4-FA) is notoriously difficult because they share identical elemental compositions and yield nearly indistinguishable spectra under standard analytical conditions[2].

This guide objectively compares the performance of traditional and advanced mass spectrometry platforms, detailing the mechanistic causality behind fragmentation pathways and providing a self-validating protocol for robust isomer differentiation.

Mechanistic Causality: Why Traditional Platforms Fail

To understand how to analyze C9H13ClFN, we must first understand the physics of its gas-phase dissociation.

Under standard Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) , the molecule is bombarded with 70 eV electrons. This hard ionization deposits excessive internal energy into the radical cation. The molecule rapidly undergoes an


-cleavage at the C-C bond adjacent to the amine group. This produces an overwhelming base peak at m/z 44 (

). Because the fluorobenzyl radical is lost as a neutral species during this rapid cleavage, the positional information (ortho, meta, or para) is entirely lost[2]. Consequently, the EI spectra for 2-FA, 3-FA, and 4-FA are virtually identical, leading to high risks of misidentification.

To solve this, we must shift to Product Ion Spectrometry (GC-CI-MS/MS) [3]. By utilizing Chemical Ionization (CI) with methane, we perform a "soft" proton transfer. This generates a stable, intact protonated precursor (


 at m/z 154) with minimal internal energy. We then isolate this precursor and subject it to low-energy Collision-Induced Dissociation (CID). The resulting pathway-dependent neutral losses (e.g., 

vs.

) are highly sensitive to the spatial distance between the fluorine atom and the amine group, allowing for definitive regioisomer differentiation.

Workflow cluster_GC GC-EI-MS (Traditional Platform) cluster_CI GC-CI-MS/MS (Advanced Platform) Start C9H13ClFN Sample (Fluoroamphetamine HCl) GC_EI 70 eV Electron Ionization (Hard Ionization) Start->GC_EI GC_CI Methane Chemical Ionization [M+H]+ m/z 154 Start->GC_CI GC_EI_Frag Rapid Alpha-Cleavage (Loss of Positional Data) GC_EI->GC_EI_Frag GC_EI_Result Isomer Co-elution & Identical Spectra (m/z 44) GC_EI_Frag->GC_EI_Result GC_CI_Frag Collision-Induced Dissociation (Pathway-Dependent Losses) GC_CI->GC_CI_Frag GC_CI_Result Definitive Regioisomer Differentiation GC_CI_Frag->GC_CI_Result

Fig 1. Analytical workflow comparing EI vs CI-MS/MS for C9H13ClFN isomer differentiation.

Platform Performance Comparison

When selecting an instrument for C9H13ClFN analysis, the choice dictates the reliability of the structural elucidation. Table 1 summarizes the objective performance metrics of three primary platforms.

Table 1: Performance Comparison of Analytical Platforms for C9H13ClFN

Analytical PlatformIonization TypePrecursor Ion SurvivalIsomer Resolution CapabilityPrimary Analytical Limitation
GC-EI-MS Hard (70 eV)Weak / AbsentPoor Spectra are identical; relies entirely on volatile derivatization for shift.
GC-CI-MS/MS Soft (Methane)Strong (

)
Excellent Requires specialized CI source and careful tuning of reagent gas pressure.
LC-HRMS/MS Soft (ESI)Strong (

)
Moderate Requires baseline chromatographic separation; CID spectra can be ambiguous.

Diagnostic Fragmentation Pathways

Under CI-MS/MS, the protonated fluoroamphetamine (m/z 154) undergoes two primary competitive fragmentation pathways: the loss of ammonia (


, 17 Da) yielding m/z 137, and the loss of hydrogen fluoride (

, 20 Da) yielding m/z 134.

The Ortho-Effect: In 2-Fluoroamphetamine, the spatial proximity of the ortho-fluorine to the aliphatic amine facilitates a concerted elimination of HF, making m/z 134 the dominant base peak. In 4-Fluoroamphetamine, the para-fluorine is physically too distant for this interaction, making HF loss thermodynamically unfavorable; thus, the loss of


 dominates (m/z 137)[3].

Pathway M [M+H]+ m/z 154 F1 [M+H - NH3]+ m/z 137 M->F1 -NH3 (-17 Da) F2 [M+H - HF]+ m/z 134 M->F2 -HF (-20 Da) F3 [M+H - NH3 - HF]+ m/z 117 F1->F3 -HF (-20 Da) F2->F3 -NH3 (-17 Da)

Fig 2. Gas-phase fragmentation pathway of protonated fluoroamphetamine (m/z 154) under CID.

Table 2: Diagnostic Product Ions (Relative Abundance) under CID (CE = 15 eV)

Isomerm/z 137 (

)
m/z 134 (

)
m/z 117 (

)
Diagnostic Structural Feature
2-Fluoroamphetamine Moderate (40%)High (100%) High (80%)Strong ortho-effect drives HF elimination.
3-Fluoroamphetamine High (100%) Low (15%)Moderate (30%)Intermediate distance;

loss preferred.
4-Fluoroamphetamine High (100%) Trace (<5%) Low (10%)Para-position prevents concerted HF loss.

Self-Validating Experimental Protocol (GC-CI-MS/MS)

To ensure scientific integrity and reproducible isomer differentiation, the following protocol incorporates a closed-loop self-validation system.

Step 1: System Preparation & Reagent Gas Tuning

  • Equip the GC with a 5% diphenyl/95% dimethyl polysiloxane column (e.g., Rxi-5Sil MS, 30m x 0.25mm x 0.25µm).

  • Introduce Methane (

    
    )  as the CI reagent gas at a flow rate of 2.0 mL/min.
    
  • Causality Note: Methane is chosen over Isobutane because it provides a slightly more exothermic proton transfer, yielding a stable

    
     population with just enough internal energy to undergo reproducible CID without premature in-source fragmentation.
    
  • Tune Check: Monitor the reagent plasma ions. The ratio of m/z 17 (

    
    ) to m/z 29 (
    
    
    
    ) must be approximately 5:1. Adjust source pressure until this ratio is achieved.

Step 2: Chromatographic Separation

  • Inject 1 µL of the C9H13ClFN sample (10 µg/mL in methanol) in splitless mode at 250°C.

  • Oven Program: Initial hold at 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 3 mins.

Step 3: MS/MS Acquisition Parameters

  • Isolate the precursor ion m/z 154 in Q1 (Isolation width: 1.0 Da).

  • Set Argon as the collision gas in Q2 (Pressure: 1.5 mTorr).

  • Apply a Collision Energy (CE) of 15 eV .

Step 4: Self-Validation Checkpoint (Critical) Before analyzing unknown samples, you must validate the internal energy deposition of your collision cell to prevent false positives for the ortho-effect.

  • Action: Inject a certified reference standard of 4-Fluoroamphetamine .

  • Validation Logic: Calculate the intensity ratio of m/z 134 to m/z 137.

  • Pass Criteria: The ratio must be < 0.05 (less than 5%).

  • Failure Correction: If m/z 134 exceeds 5%, the collision energy is too high, causing secondary fragmentation that mimics the ortho-effect. Lower the CE by 2 eV increments until the ratio falls within the acceptable limit. Only then is the system validated to differentiate 2-FA from 4-FA.

References

  • PubChem Compound Summary for CID 120675, 4-Fluoroamphetamine hydrochloride. National Center for Biotechnology Information. 1

  • Westphal, F., et al. "EI mass spectra (70 eV) of 2-, 3- and 4-fluoroamphetamine." ResearchGate. 2

  • Westphal, F., et al. "Possible fragmentation pathway generating m/z 133 in meta-fluoromethcathinone." ResearchGate. 3

Sources

Analytical Comparison Guide: IR Spectroscopy of Secondary Amine Hydrochloride Salts – ATR-FTIR vs. KBr Pellet Methods

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview of Secondary Amine Hydrochlorides

Secondary amine hydrochloride salts (R₂NH₂⁺ Cl⁻) represent a ubiquitous and critical class of active pharmaceutical ingredients (APIs). Prominent examples include antidepressants like fluoxetine hydrochloride[1], decongestant complexes like phenylephrine[2], and stimulants such as methamphetamine[3]. Accurate structural characterization of these salts is a regulatory requirement during drug development, formulation, and stability testing.

Infrared (IR) spectroscopy is a frontline analytical tool for this characterization. However, the protonated secondary amine group exhibits highly specific, environmentally sensitive vibrational modes. As a result, the choice of sample presentation—Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) pellet transmission—profoundly dictates the integrity of the resulting spectrum. This guide objectively compares these two methodologies, explaining the physicochemical causality behind spectral artifacts and providing self-validating protocols for accurate API characterization.

Core IR Spectral Features: The Physics of the Salt Bridge

To accurately interpret the IR spectrum of a secondary amine hydrochloride, one must understand the causality behind its peak formations. When a secondary free base is protonated to form a hydrochloride salt, the resulting formal positive charge strongly hydrogen-bonds with the highly electronegative chloride counterion (N-H⁺···Cl⁻).

This strong hydrogen bond acts as an electrostatic "spring" that weakens the covalent N-H bond, drastically altering its vibrational profile:

  • N-H⁺ Stretching (2500–3000 cm⁻¹): Unlike the sharp, weak N-H stretch of neutral free amines (>3300 cm⁻¹), the protonated salt exhibits a massive, broad, and highly structured absorption band dominating the 2500–3000 cm⁻¹ region[3][4].

  • Ammonium Overtone Bands (2800–2000 cm⁻¹): Multiple sub-peaks appear in this region due to Fermi resonance—the interaction between the N-H stretching modes and the overtones of the N-H bending vibrations.

  • N-H⁺ Deformation/Bending (~1600–1550 cm⁻¹): The scissoring/deformation vibration of the protonated secondary amino group typically appears as a sharp, distinct peak (e.g., observed at 1593 cm⁻¹ in phenylephrine HCl)[2].

Technology Comparison: The Halide Exchange Phenomenon

The central challenge in analyzing pharmaceutical hydrochlorides lies in preserving the native crystal lattice during measurement.

KBr Pellet Transmission: The Risk of Solid-State Artifacts

Historically considered the gold standard for transmission spectra[5], the KBr pellet method involves diluting the API in IR-inactive potassium bromide and applying immense hydraulic pressure (typically 10 tons). The Causality of Artifacts: When a hydrochloride salt is subjected to this mechanical energy in the presence of trace moisture within the hygroscopic KBr matrix, a solid-state ion exchange reaction is catalyzed[6]. The chloride ions (Cl⁻) in the API lattice are partially replaced by bromide ions (Br⁻) from the matrix (


). Because the bromide ion is larger and less electronegative than chloride, the hydrogen bonding network is fundamentally altered. This results in a distorted spectrum featuring shifted N-H bands and anomalous artifact peaks (such as unexpected bands appearing near 800 cm⁻¹ and shifts around 775 cm⁻¹)[6].
ATR-FTIR: Preserving Lattice Integrity

Attenuated Total Reflectance (ATR) utilizes an internal reflection element (such as a Diamond or ZnSe crystal) where the infrared beam penetrates only a few micrometers into the sample[7]. The Causality of Accuracy: ATR requires zero sample dilution and no extreme pressure. The API is simply pressed against the crystal. Because no foreign halide matrix is introduced, the crystal lattice of the secondary amine hydrochloride remains completely intact. Consequently, ATR-FTIR entirely circumvents the halide exchange phenomenon, yielding a true, undistorted spectrum of the pure R₂NH₂⁺ Cl⁻ salt[6].

Workflow & Logical Relationship Diagram

G Sample Secondary Amine HCl Salt (API) ATR ATR-FTIR Method (Direct Contact) Sample->ATR KBr KBr Pellet Method (High Pressure + KBr) Sample->KBr ATR_Mech No Sample Dilution Preserved Crystal Lattice ATR->ATR_Mech KBr_Mech Halide Ion Exchange (Cl⁻ swapped for Br⁻) KBr->KBr_Mech Moisture/Pressure ATR_Out Accurate Spectrum Valid 2500-3000 cm⁻¹ Peaks ATR_Mech->ATR_Out KBr_Out Distorted Spectrum Peak Shifts & Artifacts KBr_Mech->KBr_Out

Workflow comparing ATR-FTIR and KBr pellet methods, highlighting the risk of halide ion exchange.

Quantitative Data: Spectral Shift Comparison

The following table summarizes the quantitative spectral deviations typically observed when analyzing secondary amine hydrochlorides via these two methodologies.

Spectral RegionVibrational AssignmentATR-FTIR Profile (True Salt)KBr Pellet Profile (Distorted)Mechanistic Cause of Variance
2500–3000 cm⁻¹ N-H⁺ StretchingBroad, highly structured bands matching native APIAltered fine structure, shifted absorption maximaH-bonding network altered as Br⁻ replaces Cl⁻ during compression
~1600–1550 cm⁻¹ N-H⁺ Deformation (Bending)Sharp, distinct peak at expected wavenumberBroadened, often shifted to lower wavenumbersChange in counterion electronegativity weakens the deformation energy
< 900 cm⁻¹ Lattice / Halide ModesClean baseline corresponding to pure APIAppearance of anomalous peaks (e.g., ~800 cm⁻¹)Formation of distinct KCl and R₂NH₂⁺ Br⁻ crystalline domains

Validated Experimental Protocols

To ensure scientific integrity, every analytical protocol must function as a self-validating system. Below are the optimized procedures for both methods.

Protocol A: ATR-FTIR Measurement (Recommended for HCl Salts)
  • Crystal Verification (Self-Validation Step 1): Clean the diamond ATR crystal thoroughly with spectroscopic-grade isopropanol. Run a background scan. Validation: The background must show <0.001 absorbance units across the entire 4000–400 cm⁻¹ range. Any residual peaks indicate cross-contamination and require recleaning.

  • Sample Application: Place 2–5 mg of the pure secondary amine hydrochloride powder directly onto the center of the crystal.

  • Pressure Application (Self-Validation Step 2): Lower the pressure anvil until the force gauge indicates optimal contact. Validation: Monitor the real-time spectral preview. The most intense peak (typically the C-C stretch or the massive N-H⁺ stretch) should reach ~0.5–0.8 absorbance units. If the signal is weaker, incrementally increase the anvil pressure to eliminate air gaps.

  • Data Acquisition: Collect 32 to 64 co-added scans at a resolution of 4 cm⁻¹ to ensure a high signal-to-noise ratio.

Protocol B: KBr Pellet Preparation (For Legacy Library Matching Only)

Note: If KBr must be used, minimizing mechanical energy and moisture is paramount to slowing the ion-exchange kinetics.

  • Matrix Preparation: Dry spectral-grade KBr powder in a vacuum oven at 105°C for a minimum of 12 hours to eliminate adsorbed atmospheric water. Store in a desiccator.

  • Blank Validation (Self-Validation Step 1): Press a pure KBr pellet. Validation: Scan the blank. The O-H stretch region (~3400 cm⁻¹) must be nearly flat. If a broad water band is present, the KBr matrix is compromised and will actively catalyze the Cl⁻/Br⁻ ion exchange. Discard and use freshly dried KBr.

  • Sample Grinding: Gently mix exactly 1–2 mg of the API with 100 mg of the dried KBr using an agate mortar and pestle. Crucial Causality: Do not over-grind. Excessive trituration introduces the mechanical activation energy required to drive the halide exchange. Mix only until visually homogeneous.

  • Pellet Pressing: Transfer the mixture to a 13 mm evacuable pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of hydraulic pressure for exactly 2 minutes.

  • Data Acquisition: Place the resulting transparent disk in the transmission holder and scan against an empty-beam background.

References

  • (PDF) Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine academia.edu
  • Development of a Novel Simple Gel Formulation Containing an Ion-Pair Complex of Diclofenac and Phenylephrine | Skin Pharmacology and Physiology karger.com
  • Amphetamine Drug Analysis Using Raman Spectroscopy - Journal of Global Pharma Technology jgpt.co.in
  • Characterisation of Seized Clandestine Methamphetamine in Malaysia forensics.org.my
  • KBr Pellet Method - Shimadzu shimadzu.com
  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy - Kintek Press kinteksolution.com
  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy - AZoM azom.com

Sources

Safety Operating Guide

Chemical Hazard Profiling & Mechanistic Causality[1-(4-Fluorophenyl)ethyl]methylamine hydrochloride is a halogenated secondary amine salt. To design a safe disposal protocol, we must first understand the causality behind its chemical behavior and environmental impact:

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of [1-(4-Fluorophenyl)ethyl]methylamine Hydrochloride

As a Senior Application Scientist, I recognize that proper chemical lifecycle management is just as critical as the synthetic or analytical workflows themselves. The disposal of fluorinated amine salts like [1-(4-Fluorophenyl)ethyl]methylamine hydrochloride presents unique logistical and safety challenges. This guide provides an authoritative, self-validating framework for the segregation, neutralization, and disposal of this compound to ensure absolute compliance with environmental and laboratory safety standards.

  • Toxicity & Corrosivity: According to hazard data for closely related structural analogs (e.g., 1-(4-Fluorophenyl)ethylamine), the freebase form is classified under GHS as Skin Corr. 1B (H314: Causes severe skin burns and eye damage)[1]. While the hydrochloride salt form mitigates volatility and acute inhalation risks, it remains a significant contact irritant.

  • The Halogenation Problem (Thermal Degradation): The presence of the covalently bound fluorine atom dictates our entire disposal strategy. Under standard combustion conditions, halogenated organics do not fully oxidize into harmless

    
     and 
    
    
    
    . Instead, they undergo thermal degradation to produce highly toxic and corrosive hydrogen fluoride (HF) gas , alongside nitrogen oxides (NOx) from the amine and hydrogen chloride (HCl) from the salt[1].
  • Operational Consequence: Because of this HF generation, this compound must never be disposed of in standard organic waste or municipal trash. It requires segregation into dedicated halogenated waste streams destined for high-temperature incineration (>1,000°C) equipped with alkaline wet scrubbers.

Waste Segregation Matrix

To prevent dangerous cross-reactions in communal waste drums, all waste containing this compound must be segregated according to its physical state and solvent matrix.

Waste Stream CategoryMatrix / StatePrimary Container CompatibilityIncompatible Materials (Do Not Mix)Final Treatment Method
Solid Halogenated Waste Unused powder, contaminated PPE, or crystalsHigh-Density Polyethylene (HDPE)Strong oxidizers, strong bases (liberates volatile freebase)High-temp incineration (>1,000°C)
Organic Halogenated Waste Dissolved in DCM, Chloroform, or EtOAcPTFE-lined glass or HDPEAlkali metals, azides, strong reducing agentsIncineration with alkaline scrubbing
Aqueous Halogenated Waste Dissolved in water or biological buffersHDPECyanides, sulfides (acidic pH can release lethal gas)Wastewater treatment & thermal destruction

Table 1: Quantitative and qualitative segregation parameters for fluorinated amine waste.

Procedural Methodologies for Disposal

The following step-by-step protocols are designed as self-validating systems . Do not proceed to the next step until the validation check is confirmed.

Workflow A: Solid Salt Disposal (Powders & Crystals)

Causality: Hydrochloride salts can slowly absorb ambient moisture (hygroscopy) and form dilute hydrochloric acid, which corrodes metal containers over time. Therefore, inert plastics must be used.

  • Containment & PPE: Don nitrile gloves, safety goggles, and a lab coat. If working outside a fume hood, wear an N95/P100 respirator to prevent inhalation of micro-dust.

  • Collection: Use a static-free plastic or ceramic scoop to transfer the solid. Do not sweep, as mechanical agitation generates airborne hazardous dust.

  • Packaging: Transfer the material into a sealable HDPE container.

  • Labeling: Affix a hazardous waste label explicitly stating: "Hazardous Solid Waste - Halogenated Organic Amine Salt (Contains Fluorine)."

  • Validation Check: Inspect the exterior of the sealed HDPE container. Wipe it with a damp paper towel. The container must be entirely free of exterior particulate dust, and the mass logged on the waste manifest must exactly match the mass deducted from your inventory.

Workflow B: Liquid Waste Disposal (Reaction Liquors & Washings)

Causality: Amine hydrochlorides are mildly acidic in aqueous solutions. Mixing acidic waste with incompatible chemicals (like cyanides) in a generic waste drum can release lethal gases. Neutralization is mandatory.

  • Segregation: Determine if the solvent matrix is aqueous or organic.

  • Aqueous Neutralization (If applicable): If the waste is aqueous, carefully add dilute Sodium Bicarbonate (

    
    ) dropwise while stirring until the solution neutralizes.
    
  • Transfer: Pour the solution into the designated "Halogenated Aqueous Waste" or "Halogenated Organic Waste" carboy using a dedicated funnel.

  • Validation Check: Before capping an aqueous waste container, test the final pH using a calibrated pH meter or universal indicator paper. A reading of pH 6.0–8.0 validates that the solution is neutralized and safe for transfer to the communal halogenated drum.

Spill Response & Decontamination Protocol

In the event of an accidental release on the benchtop or floor:

  • Isolate: Restrict access to the spill area.

  • Quarantine (Solid Spill): Cover the powder with slightly damp paper towels. The moisture prevents the powder from becoming aerosolized. Carefully scoop the towels and powder into a solid halogenated waste bin.

  • Quarantine (Liquid Spill): Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Sweep the saturated absorbent into a solid waste container.

  • Decontamination: Wash the affected surface with a mild, neutral detergent followed by copious amounts of water. The hydrochloride salt is highly water-soluble, ensuring complete removal.

  • Validation Check: Swab the decontaminated area with a clean, wet paper towel and check the pH of the moisture on the towel. A neutral pH confirms the acidic hydrochloride salt has been successfully removed.

Visualizing the Disposal Workflow

The following decision matrix illustrates the logical flow for segregating [1-(4-Fluorophenyl)ethyl]methylamine hydrochloride to ensure it reaches the correct incineration facility.

G N1 Waste Generation [1-(4-Fluorophenyl)ethyl] methylamine HCl N2 Physical State? N1->N2 N3 Solid Waste N2->N3 Powder/Crystals N4 Liquid Waste N2->N4 Dissolved N5 Solid Halogenated Waste Container N3->N5 N6 Solvent Type? N4->N6 N11 Licensed Hazardous Waste Contractor N5->N11 N7 Aqueous Solution N6->N7 Water/Buffer N8 Organic Solution N6->N8 Solvents N9 Aqueous Halogenated Waste (pH 6-8) N7->N9 N10 Organic Halogenated Waste Container N8->N10 N9->N11 N10->N11 N12 High-Temp Incineration (HF/NOx Scrubbers) N11->N12

Fig 1. Decision matrix and operational workflow for halogenated amine waste segregation.

References

  • National Center for Biotechnology Information (PubChem). "Laboratory Chemical Safety Summary for CID 123063, 1-(4-Fluorophenyl)ethylamine." Accessed March 5, 2026.[Link]

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management under RCRA." Accessed March 5, 2026.[Link]

  • American Chemical Society (ACS). "Waste Management Guidelines for Laboratories." Accessed March 5, 2026.[Link]

Sources

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